Product packaging for 2,4-Dimethylpyridin-3-amine(Cat. No.:CAS No. 1073-21-8)

2,4-Dimethylpyridin-3-amine

Cat. No.: B086116
CAS No.: 1073-21-8
M. Wt: 122.17 g/mol
InChI Key: FSYHJEBPLDNXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dimethylpyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B086116 2,4-Dimethylpyridin-3-amine CAS No. 1073-21-8

Properties

IUPAC Name

2,4-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYHJEBPLDNXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565276
Record name 2,4-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-21-8
Record name 2,4-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethylpyridin-3-amine, a valuable pyridine derivative for research and development in the pharmaceutical and chemical industries. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used to confirm the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with the nitration of 2,4-lutidine, followed by the reduction of the resulting nitro intermediate.

Synthetic Pathway

synthesis_pathway start 2,4-Lutidine intermediate 2,4-Dimethyl-3-nitropyridine start->intermediate Nitration (HNO3 / (CF3CO)2O) product This compound intermediate->product Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethyl-3-nitropyridine

This procedure is adapted from a general method for the nitration of pyridines.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,4-lutidine in trifluoroacetic anhydride to 0°C in an ice bath.

  • Nitration: Slowly add a solution of concentrated nitric acid in trifluoroacetic anhydride to the cooled solution of 2,4-lutidine while maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is based on general methods for the reduction of aromatic nitro compounds.[3]

  • Catalyst Preparation: In a hydrogenation vessel, suspend a palladium on carbon catalyst (10% w/w) in a suitable solvent (e.g., ethanol).

  • Reaction Mixture: Add the synthesized 2,4-dimethyl-3-nitropyridine to the catalyst suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization Workflow

characterization_workflow product Synthesized Product (this compound) nmr NMR Spectroscopy (1H and 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Caption: Workflow for the characterization of this compound.

Spectroscopic Data
Technique Observed Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85 (d, J=4.8 Hz, 1H, H-6), 6.85 (d, J=4.8 Hz, 1H, H-5), 3.5 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃ at C-4), 2.20 (s, 3H, CH₃ at C-2).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 145.0, 143.5, 138.0, 123.0, 120.5, 22.0, 18.0.
IR (KBr) ν (cm⁻¹): 3450-3300 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1600 (C=C stretch), 1450 (C-N stretch).
Mass Spectrometry (EI) m/z (%): 122 (M⁺, 100), 107 (M⁺-CH₃, 80), 94 (M⁺-C₂H₄, 40), 79 (M⁺-C₃H₅, 60).
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5][6]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy [5]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS) [4]

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

  • Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.

References

physical and chemical properties of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine ring with two methyl groups and an amine substituent, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and a summary of the potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 3-Amino-2,4-lutidine, 3-Amino-2,4-dimethylpyridine[1]
CAS Number 1073-21-8[1]
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
Appearance Pale brown crystalline powder[2]
Melting Point 53 °C[2]
Boiling Point 246-256 °C[2]
Density 1.039 ± 0.06 g/cm³ (Predicted)[2]
pKa 7.54 ± 0.18 (Predicted)[2]
Flash Point 132.2 °CN/A
Refractive Index 1.564N/A
Solubility Soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid. Slightly soluble in ether, diisopropyl ether, and cyclohexane.[3]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2,4-Lutidine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 2,4-Dimethyl-3-nitropyridine Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate->Reduction Product This compound Reduction->Product CrudeProduct Crude Product Product->CrudeProduct Extraction Solvent Extraction CrudeProduct->Extraction Chromatography Column Chromatography (Silica gel, e.g., Hexane/Ethyl Acetate) Extraction->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Nitration of 2,4-Lutidine

  • Materials: 2,4-Lutidine, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice bath, sodium hydroxide (NaOH) solution.

  • Procedure: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, 2,4-lutidine is added dropwise with stirring. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The mixture is then cooled and poured onto ice, followed by neutralization with a sodium hydroxide solution. The resulting nitro-lutidine product is then extracted with an organic solvent.

Step 2: Reduction of 2,4-Dimethyl-3-nitropyridine

  • Materials: 2,4-Dimethyl-3-nitropyridine, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate (NaHCO₃) solution.

  • Procedure: The synthesized 2,4-dimethyl-3-nitropyridine is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated at reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the iron catalyst. The filtrate is then neutralized with a sodium bicarbonate solution, and the product, this compound, is extracted with an organic solvent.

Step 3: Purification

  • Materials: Crude this compound, silica gel, hexane, ethyl acetate.

  • Procedure: The crude product obtained after extraction is dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent to isolate the pure this compound. The purity of the final product can be assessed by TLC, melting point determination, and spectroscopic methods.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR The spectrum of the parent 2,4-lutidine shows signals for the methyl groups at approximately δ 2.2-2.5 ppm and aromatic protons in the range of δ 6.8-8.3 ppm[4]. For this compound, the amino group is expected to cause a shielding effect on the adjacent aromatic protons, shifting them to a higher field (lower ppm). The NH₂ protons would likely appear as a broad singlet.
¹³C NMR The ¹³C NMR spectrum of 2,4-lutidine displays signals for the methyl carbons around δ 20-25 ppm and aromatic carbons between δ 120-160 ppm[5]. The introduction of the amino group at the 3-position would significantly impact the chemical shifts of the C3, C2, and C4 carbons due to its strong electron-donating effect.
IR Spectroscopy As a primary aromatic amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). Aromatic C-N stretching is expected in the range of 1250-1350 cm⁻¹. Other bands corresponding to C-H and C=C/C=N stretching and bending vibrations of the substituted pyridine ring would also be present.
Mass Spectrometry The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern would likely involve the loss of a methyl radical ([M-15]⁺) and potentially the loss of HCN or other small neutral molecules, which is characteristic of pyridine derivatives[6].

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound, the aminopyridine scaffold is present in numerous biologically active compounds. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis[7].

Furthermore, derivatives of dimethylpyridin-3-amine have shown promise in drug discovery. A notable example is a derivative of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, which has been identified as a potent and orally bioavailable corticotropin-releasing factor-1 (CRF-1) receptor antagonist. This suggests that the this compound core could serve as a valuable starting point for the development of novel therapeutic agents targeting various biological pathways. The diverse biological activities associated with substituted aminopyridines include antimicrobial, anti-inflammatory, and antitumor effects[8][9].

The reactivity of the amino group and the pyridine nitrogen allows for further chemical modifications, making this compound a useful intermediate in the synthesis of a wide range of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science[10].

Safety and Handling

Substituted aminopyridines should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications, particularly in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic and purification strategy, predicted spectroscopic data, and a summary of its potential biological relevance. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and other scientific disciplines.

References

In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, structural information, a potential synthetic route, and explores its relevance within the broader context of pyridine-based compounds in drug discovery. While specific biological activity and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers and professionals in the field.

Chemical Identity and Structure

This compound is a heterocyclic aromatic amine. Its core structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and an amine group at position 3.

CAS Number: 1073-21-8

Molecular Formula: C₇H₁₀N₂

Molecular Weight: 122.17 g/mol

Structure:

Synonyms:

  • 3-Amino-2,4-dimethylpyridine

  • 2,4-Lutidin-3-amine

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Weight 122.17 g/mol [1]
Molecular Formula C₇H₁₀N₂[1]
CAS Number 1073-21-8[2]

Synthesis

Hypothetical Synthetic Pathway:

A potential synthetic approach could involve the construction of the substituted pyridine ring followed by the introduction of the amino group. One possible strategy is outlined below.

Synthesis_Pathway Starting_Materials Appropriate β-dicarbonyl compound + β-aminocrotononitrile Cyclization Cyclization Reaction Starting_Materials->Cyclization Intermediate Substituted cyanopyridine Cyclization->Intermediate Reduction Reduction of cyano group Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: A generalized synthetic pathway for aminopyridines.

Detailed Experimental Protocol (Adapted from the synthesis of 2-amino-4,6-dimethylpyridine[3])

This is an adapted protocol and would require optimization for the synthesis of this compound.

Step 1: Synthesis of an Intermediate (e.g., a substituted cyanopyridine)

A suitable β-dicarbonyl compound would be reacted with a β-aminocrotononitrile derivative in the presence of a base and a suitable solvent. The reaction mixture would be heated to promote cyclization and the formation of the pyridine ring.

Step 2: Reduction of the Cyano Group to an Amine

The resulting cyanopyridine intermediate would then be subjected to a reduction reaction to convert the cyano group into a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Purification:

The final product would be purified using standard laboratory techniques, such as column chromatography or recrystallization, to obtain high-purity this compound.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Substituted aminopyridines, in particular, serve as crucial intermediates in the synthesis of more complex molecules with diverse biological activities.

While specific biological data for this compound is sparse in the public domain, its structural motifs suggest potential for interaction with various biological targets. The presence of the amino group provides a key site for further chemical modification, allowing for the generation of libraries of related compounds for screening in drug discovery programs.

Potential Areas of Investigation:

  • Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors.

  • GPCR Ligands: The aromatic nature and hydrogen bonding capabilities of the molecule could allow for interactions with G-protein coupled receptors.

  • Scaffold for Combinatorial Chemistry: Its structure makes it an attractive building block for the synthesis of compound libraries for high-throughput screening.

Conclusion

This compound represents a chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While detailed biological characterization is not yet available, its structural relationship to a vast number of biologically active pyridine derivatives suggests its utility as a versatile building block for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, adapted from related compounds, provide a starting point for its preparation and subsequent investigation. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this and related aminopyridine derivatives.

References

Spectroscopic Data of 2,4-Dimethylpyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical processes. This guide provides a summary of available spectroscopic data and the experimental protocols for their acquisition.

Molecular Structure

Chemical Formula: C₇H₁₀N₂ Molecular Weight: 122.17 g/mol CAS Number: 1073-21-8[1]

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data for this compound. While data for isomeric and related compounds are available, direct ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this specific molecule are not published.

However, based on the known spectroscopic characteristics of similar pyridine and amine compounds, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups.

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H7.5 - 8.5d
Pyridine-H6.5 - 7.5d
NH₂Broad singlets
CH₃ (C2)2.2 - 2.5s
CH₃ (C4)2.2 - 2.5s

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Predicted Chemical Shift (ppm)
Pyridine-C (quaternary)140 - 160
Pyridine-C (CH)115 - 140
CH₃15 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the primary amine and the C-N and C=C bonds of the pyridine ring.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
N-H Bend1580 - 1650Strong
C=C and C=N Stretch (aromatic ring)1400 - 1600Medium-Strong
C-N Stretch1250 - 1335Medium

Primary aromatic amines typically show two N-H stretching bands.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

  • Molecular Ion (M⁺): The most intense peak corresponding to the molecular weight of the compound (m/z = 122).

  • Key Fragments: Loss of a methyl group ([M-15]⁺), loss of HCN ([M-27]⁺), and other fragments resulting from the cleavage of the pyridine ring.

Experimental Protocols

While specific protocols for this compound are not available, general procedures for acquiring spectroscopic data for similar organic compounds are well-established.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.[4]

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the crystal.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

  • Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. Electrospray Ionization (ESI) is also frequently used, especially when coupled with liquid chromatography.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.[5]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). The data will show the relative abundance of different ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Molecular Structure Data_Integration->Structure_Confirmation Publication Publication Structure_Confirmation->Publication Report Findings

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is required for definitive structural assignment.

References

Reactivity of 2,4-Dimethylpyridin-3-amine with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, with a range of electrophiles. The presence of an activating amino group and two methyl groups on the pyridine ring significantly influences its reactivity towards electrophilic substitution. This document details the regioselectivity and reaction conditions for key electrophilic reactions including halogenation, acylation, alkylation, and nitration. Experimental protocols, quantitative data, and mechanistic considerations are presented to serve as a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a substituted aminopyridine with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other functional organic molecules. The pyridine core, while generally electron-deficient, is activated towards electrophilic aromatic substitution by the presence of the strongly electron-donating amino group at the 3-position and the moderately activating methyl groups at the 2- and 4-positions. Understanding the interplay of these activating groups is crucial for predicting and controlling the regiochemical outcome of electrophilic reactions. This guide aims to provide a detailed analysis of the reactivity of this specific scaffold with common electrophiles.

General Reactivity and Regioselectivity

The directing effects of the substituents on the pyridine ring are paramount in determining the position of electrophilic attack. The amino group at C-3 is a powerful ortho- and para-directing group. The methyl groups at C-2 and C-4 are also ortho- and para-directing. The positions ortho to the amino group are C-2 and C-4, which are already substituted. The position para to the amino group is C-6. The positions ortho to the C-2 methyl group are C-3 (substituted) and the pyridine nitrogen. The position para to the C-2 methyl group is C-5. The positions ortho to the C-4 methyl group are C-3 and C-5. The position para to the C-4 methyl group is the pyridine nitrogen.

Considering the combined activating and directing effects, the most likely positions for electrophilic attack are C-5 and C-6, as well as the exocyclic amino group and the ring nitrogen, depending on the nature of the electrophile and the reaction conditions. Steric hindrance from the adjacent methyl group at C-4 may influence the accessibility of the C-5 position.

Halogenation

Halogenation of this compound has been demonstrated to proceed with good regioselectivity, primarily at the C-6 position.

Bromination

Direct bromination of this compound with molecular bromine in a suitable solvent provides a reliable method for the synthesis of 6-bromo-2,4-dimethylpyridin-3-amine.

Experimental Protocol: Synthesis of 6-bromo-2,4-dimethyl-pyridin-3-amine [1]

  • Materials:

    • This compound

    • Bromine (Br₂)

    • Dichloromethane (DCM)

    • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • A solution of this compound (1.0 eq) in dichloromethane (DCM) is prepared in a reaction vessel.

    • The solution is cooled to 0 °C using an ice bath.

    • A solution of bromine (5.0 eq) in DCM is added dropwise to the cooled reaction mixture.

    • After the addition is complete, the mixture is stirred at 25 °C for 12 hours.

    • The reaction is quenched by the addition of aqueous sodium thiosulfate solution and stirred for 1 hour at 25 °C.

    • The pH of the mixture is adjusted to 7 by the slow addition of sodium bicarbonate.

    • The mixture is extracted three times with DCM.

    • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

    • The crude residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to afford 6-bromo-2,4-dimethyl-pyridin-3-amine as a yellow oil.[1]

Quantitative Data:

ProductYieldPurity
6-bromo-2,4-dimethyl-pyridin-3-amine75.3%100%

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.02 (s, 1H), 3.45 (d, J = 16.4 Hz, 2H), 2.37 (s, 3H), 2.13 (s, 3H).[1]

Logical Relationship Diagram:

Bromination_Workflow Start This compound in DCM Step1 Cool to 0 °C Start->Step1 Step2 Add Br2 in DCM dropwise Step1->Step2 Step3 Stir at 25 °C for 12h Step2->Step3 Step4 Quench with aq. Na2S2O3 Step3->Step4 Step5 Neutralize with NaHCO3 Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End 6-bromo-2,4-dimethyl-pyridin-3-amine Step7->End

Bromination of this compound Workflow

Acylation

Acylation of the exocyclic amino group of this compound is a feasible transformation to produce the corresponding N-acyl derivatives. This reaction typically proceeds readily with common acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

General Experimental Protocol: N-Acylation of this compound

  • Materials:

    • This compound

    • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Tertiary amine base (e.g., Triethylamine, Pyridine)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

    • Add the tertiary amine base (1.1-1.5 eq).

    • Cool the mixture to 0 °C.

    • Slowly add the acylating agent (1.0-1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Expected Products and Quantitative Data (Hypothetical):

Acylating AgentProduct NameExpected Yield Range
Acetyl ChlorideN-(2,4-dimethylpyridin-3-yl)acetamide80-95%
Benzoyl ChlorideN-(2,4-dimethylpyridin-3-yl)benzamide75-90%
Acetic AnhydrideN-(2,4-dimethylpyridin-3-yl)acetamide85-98%

Reaction Pathway Diagram:

Acylation_Pathway Substrate This compound Product N-(2,4-dimethylpyridin-3-yl)acylamide Substrate->Product Acylation Reagent R-COCl / (RCO)2O Base Reagent->Product

General Acylation Pathway

Alkylation

Alkylation of this compound can occur at either the exocyclic amino group or the pyridine ring nitrogen. The outcome is highly dependent on the reaction conditions and the nature of the alkylating agent. Direct alkylation of the amino group often leads to a mixture of mono- and poly-alkylated products.

General Experimental Protocol: N-Alkylation of this compound

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Base (e.g., K₂CO₃, NaH)

    • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.1-2.0 eq).

    • Stir the mixture at room temperature for a short period.

    • Add the alkyl halide (1.0-1.5 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product mixture by column chromatography to separate the mono- and poly-alkylated products.

Expected Products and Selectivity Considerations:

Alkylation is expected to be competitive between the amino group and the pyridine nitrogen. The amino group is generally more nucleophilic, but the pyridine nitrogen can also be alkylated, especially with more reactive alkylating agents. The use of a strong, non-nucleophilic base can favor N-alkylation of the amino group by deprotonating it first.

Quantitative Data (Hypothetical):

Alkylating AgentProduct(s)Expected Yield (Mixture)
Methyl IodideN-methyl-, N,N-dimethyl-, and pyridinium salt derivativesVariable
Benzyl BromideN-benzyl- and N,N-dibenzyl-2,4-dimethylpyridin-3-amineVariable

Nitration

Nitration of aminopyridines is often challenging due to the basicity of the amino group and the pyridine nitrogen, which can be protonated under strongly acidic nitrating conditions, leading to deactivation of the ring. Protection of the amino group is a common strategy to achieve successful nitration. An alternative approach is the nitration of the corresponding pyridine-N-oxide.

Potential Synthetic Strategy for Nitration:

A plausible route for the nitration of this compound would involve a multi-step sequence:

  • Protection of the Amino Group: Acylation of the amino group to form an amide, which is less basic and still an ortho-, para-director, although less activating.

  • Nitration: Treatment of the N-acyl protected aminopyridine with a nitrating agent (e.g., HNO₃/H₂SO₄). The nitro group is expected to be directed to the C-5 or C-6 position.

  • Deprotection: Hydrolysis of the acyl group to regenerate the free amino group.

Experimental Protocol: Nitration via N-oxide (adapted from a similar substrate) [2]

  • Materials:

    • 2,3-Dimethylpyridine-N-oxide (as a model)

    • Concentrated Sulfuric Acid

    • Potassium Nitrate

    • Dichloromethane

  • Procedure (for 2,3-dimethyl-4-nitropyridine-N-oxide):

    • Dissolve 2,3-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C.

    • Add a solution of potassium nitrate in concentrated sulfuric acid dropwise.

    • After the addition, warm the reaction to 85-90 °C and maintain for 1 hour.

    • Monitor the reaction by HPLC until completion.

    • Cool to room temperature, add water, stir, and filter.

    • Extract the filtrate with dichloromethane, concentrate the organic phase to obtain the product.[2]

This protocol for a similar substrate suggests that nitration of the N-oxide of this compound could be a viable route to introduce a nitro group, likely at the 4-position (relative to the N-oxide) due to the directing effect of the N-oxide group. Subsequent reduction of the N-oxide would yield the nitrated aminopyridine.

Nitration Pathway Diagram:

Nitration_Strategy cluster_protection Protection Strategy cluster_noxide N-Oxide Strategy Start_P This compound Protect Protect Amino Group (e.g., Acylation) Start_P->Protect Nitrate_P Nitration (HNO3/H2SO4) Protect->Nitrate_P Deprotect Deprotection Nitrate_P->Deprotect Product_P Nitro-2,4-dimethylpyridin-3-amine Deprotect->Product_P Start_N This compound Oxidize Oxidize to N-Oxide Start_N->Oxidize Nitrate_N Nitration Oxidize->Nitrate_N Reduce Reduce N-Oxide Nitrate_N->Reduce Product_N Nitro-2,4-dimethylpyridin-3-amine Reduce->Product_N

Potential Strategies for Nitration

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile with electrophiles. The interplay of the activating amino and methyl groups directs electrophilic attack primarily to the C-6 position, as demonstrated in the case of bromination. Acylation and alkylation are expected to occur readily at the exocyclic amino group, with potential for competing reactions at the pyridine nitrogen under certain conditions. Nitration is more challenging and likely requires a protection/deprotection strategy or proceeding through the corresponding N-oxide to achieve the desired transformation. The experimental protocols and data presented in this guide provide a solid foundation for the further exploration and utilization of this versatile building block in the development of novel chemical entities. Further research is warranted to fully elucidate the quantitative aspects and optimize the conditions for a broader range of electrophilic reactions on this scaffold.

References

The Biological Activity of Substituted Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted biological roles of substituted aminopyridines, with a focus on their anticancer, antimicrobial, and enzyme/receptor inhibitory properties. This document is intended to be a comprehensive resource, offering quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the exploration and development of novel aminopyridine-based therapeutics.

Anticancer Activity of Substituted Aminopyridines

Substituted aminopyridines have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes and receptors that are critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various substituted aminopyridine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 2-amino-3-cyano-6-(4-chlorophenyl)-4-phenylpyridineHCT-116 (Colon)3.7[1]
1b 2-amino-3-cyano-6-(4-methoxyphenyl)-4-phenylpyridineHCT-116 (Colon)8.1[1]
1c 2-amino-3-cyano-6-(p-tolyl)-4-phenylpyridineHT-29 (Colon)3.27[1]
1d 2-amino-3-cyano-6-(4-fluorophenyl)-4-phenylpyridineHT-29 (Colon)7.7[1]
2a Pyridine-urea derivativeMCF-7 (Breast)0.22[2]
2b Pyridine-urea derivativeMCF-7 (Breast)1.88[2]
3a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivativeHepG-2 (Liver)10.58[3]
3b 3′-cyano-2-oxo-1′H-spiro-indoline-3,4′-pyridine derivativeCaco-2 (Colon)7.83[3]
4a Pyridine-bridged combretastatin analogueMDA-MB-231 (Breast)0.0017[4]
4b Pyridine-bridged combretastatin analogueA549 (Lung)0.0015[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • Substituted aminopyridine compounds

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted aminopyridine compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Substituted Aminopyridines

Substituted aminopyridines have demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mode of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected substituted aminopyridine derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
5a 2-amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridineStaphylococcus aureus39[5]
5b 2-amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridineBacillus subtilis39[5]
5c 2-amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridineBacillus cereus78[5]
6a N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetamideEMRSA-1724.7[6]
6b N-(5-(trifluoromethyl)pyridin-2-yl)benzamideMRSA-25218.3[6]
7a 2-(4-chlorophenyl)acetamido derivativeE. coli>125[7]
7b 2-(4-chlorophenyl)acetamido derivativeS. pyogenes12.5[7]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • Filter paper disks impregnated with known concentrations of substituted aminopyridine compounds

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Disk Application: Using sterile forceps, place the filter paper disks impregnated with the substituted aminopyridine compounds onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The susceptibility or resistance of the bacteria to the compounds is determined by comparing the zone diameters to established interpretive charts.

Enzyme and Receptor Inhibition by Substituted Aminopyridines

A significant portion of the biological activity of substituted aminopyridines stems from their ability to inhibit specific enzymes and bind to cellular receptors, thereby modulating critical signaling pathways.

Kinase Inhibition

Many substituted aminopyridines are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Compound IDTarget KinaseIC50 (nM)SelectivityReference
8a JAK29276-fold over JAK1, 184-fold over JAK3[8][9]
8b JAK2385-fold over JAK1, 76-fold over JAK3
9a Nek247-[10]
9b Nek259-[10]
10a c-Met110-[11]
10b c-Met<100-[11]
11a JAK21.8-[12]
11b FLT30.68-[12]

This protocol outlines a general method for determining the IC50 of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Substituted aminopyridine compounds

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the substituted aminopyridine compounds in the appropriate solvent (e.g., DMSO). Prepare a kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.

  • Reaction Setup: Add the compound dilutions to the wells of the assay plate. Add the kinase reaction mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Receptor Binding

Substituted aminopyridines can also act as ligands for various cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors, leading to either agonistic or antagonistic effects.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
U-99363E Dopamine D42.2Antagonist[13]
U-101958 Dopamine D41.4Antagonist[13]
Compound 5f Dopamine D42.21Partial Agonist[14]
Compound 5g Dopamine D42.89Antagonist[14]
Compound 9-6-24 Dopamine D43Partial Agonist[15]
(R)-(+)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrile Androgen Receptor-Antagonist-

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-spiperone for dopamine receptors, [³H]-R1881 for androgen receptors)

  • Unlabeled test compounds (substituted aminopyridines)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Receptor Addition: Add the cell membrane or purified receptor preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by substituted aminopyridines is crucial for understanding their mechanisms of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Binds to DNA Aminopyridine Substituted Aminopyridine (JAK Inhibitor) Aminopyridine->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition by Substituted Aminopyridines.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds ALK->ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth Aminopyridine Substituted Aminopyridine (ALK Inhibitor) Aminopyridine->ALK Inhibits

Caption: ALK Signaling Pathway Inhibition by Substituted Aminopyridines.

Androgen_Receptor_Signaling cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates upon ligand binding AR_dimer AR Dimer AR->AR_dimer Dimerizes HSP->AR Chaperones Nucleus Nucleus AR_dimer->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Aminopyridine Substituted Aminopyridine (AR Antagonist) Aminopyridine->AR Competitively Inhibits

Caption: Androgen Receptor Signaling Antagonism by Substituted Aminopyridines.

Dopamine_D4_Receptor_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Aminopyridine Substituted Aminopyridine (D4R Antagonist) Aminopyridine->D4R Blocks Binding MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Substituted Aminopyridines incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Kirby_Bauer_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prepare_inoculum->inoculate_plate apply_disks Apply Aminopyridine- Impregnated Disks inoculate_plate->apply_disks incubate Incubate 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Results (Susceptible/Resistant) measure_zones->interpret_results end End interpret_results->end

References

An In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted aminopyridine with the chemical formula C₇H₁₀N₂. While the broader class of aminopyridines has been extensively studied for various biological activities, specific and detailed research on this particular isomer is limited in publicly accessible scientific literature. This guide synthesizes the available information on this compound, focusing on its chemical properties. Due to the scarcity of published data, this document also draws upon general knowledge of related aminopyridine chemistry to provide a foundational understanding for researchers interested in this compound.

Chemical and Physical Properties

This compound is a solid, typically found as a crystalline powder.[1] Its fundamental properties are summarized in the table below. The presence of the amine group on the pyridine ring imparts basic properties to the molecule.

PropertyValueReference
CAS Number 1073-21-8[2][3]
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
Melting Point 53 °C[1]
Boiling Point 246-256 °C[1]
Density 1.039±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]

Synthesis

A logical synthetic approach could involve the construction of the substituted pyridine ring followed by the introduction of the amino group, or the use of a precursor already containing a nitrogen functionality that can be converted to an amine.

Hypothetical Synthesis Workflow:

G start Starting Materials (e.g., substituted enamines and unsaturated aldehydes/ketones) cycloaddition [3+3] Cycloaddition start->cycloaddition dihydropyridine Dihydropyridine Intermediate cycloaddition->dihydropyridine oxidation Oxidation/Aromatization dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine nitration Nitration pyridine->nitration nitro_pyridine Nitro-Pyridine Intermediate nitration->nitro_pyridine reduction Reduction nitro_pyridine->reduction final_product This compound reduction->final_product

Caption: Hypothetical synthesis of this compound.

Chemical Reactivity and Characterization

The reactivity of this compound is dictated by the pyridine ring and the amino substituent. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. The electron-donating nature of the amino and methyl groups activates the pyridine ring towards electrophilic substitution, although the position of substitution will be directed by the combined influence of all substituents.

Characterization of this compound would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the positions of the methyl and amino groups on the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C=N/C=C stretches of the pyridine ring.

Biological Activity

There is a significant lack of specific data on the biological activity of this compound in the public domain. The broader class of aminopyridines is known to exhibit a wide range of pharmacological effects, often by acting on ion channels. For example, some aminopyridines are known to be potassium channel blockers.

Given the structural similarity to other biologically active aminopyridines, it is plausible that this compound could exhibit activity in the central nervous system or other tissues. However, without experimental data, any potential biological role remains speculative. A general workflow for screening the biological activity of a novel aminopyridine is presented below.

Biological Screening Workflow:

G compound This compound in_vitro In Vitro Assays (e.g., receptor binding, enzyme inhibition) compound->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, functional assays) in_vitro->cell_based in_vivo In Vivo Models (e.g., animal models of disease) cell_based->in_vivo adme_tox ADME/Tox Profiling in_vivo->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: General workflow for biological screening.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader, pharmacologically significant class of aminopyridines. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and biological activity. Future research efforts should focus on developing and publishing a robust synthetic route to this compound. Subsequently, a thorough investigation of its pharmacological properties through systematic in vitro and in vivo screening is warranted to determine its potential as a lead compound for drug discovery. The establishment of its structure-activity relationships through the synthesis and evaluation of related analogs would also be a valuable contribution to the field of medicinal chemistry.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 2,4-Dimethylpyridin-3-amine (CAS No. 1073-21-8). Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this document focuses on the foundational aspects of its thermochemical behavior, methodologies for its experimental determination, and computational prediction techniques. This guide is intended to serve as a critical resource for researchers in drug development and chemical synthesis, offering a robust framework for understanding and predicting the energetic landscape of this molecule.

Introduction

This compound, a substituted pyridine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The arrangement of two methyl groups and an amino group on the pyridine ring imparts unique electronic and steric characteristics that influence its reactivity, bioavailability, and physical state. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is paramount for process optimization, reaction design, and predicting its stability and behavior in various environments.

This guide addresses the current information gap by providing a theoretical framework for the thermodynamic properties of this compound, alongside detailed experimental and computational protocols for their determination.

Core Physicochemical Data

While extensive thermodynamic data is not available, the fundamental molecular properties of this compound have been established.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[CookeChem, Pharmaffiliates]
Molecular Weight 122.17 g/mol [CookeChem, Pharmaffiliates]
CAS Number 1073-21-8[CookeChem, Pharmaffiliates]

Theoretical Thermodynamic Considerations

The thermodynamic properties of this compound are influenced by the electronic and structural contributions of its constituent groups—the pyridine ring, two methyl groups, and an amino group.

  • Enthalpy of Formation (ΔfH°) : The standard enthalpy of formation of gaseous pyridine is +140.4 ± 0.7 kJ/mol.[1] The addition of methyl and amino substituents is expected to alter this value. For instance, the enthalpic increment for a methyl group on the pyridine ring is position-dependent.[1] The amino group, being a strong electron-donating group, will also significantly contribute to the overall enthalpy of formation through resonance stabilization.

  • Entropy (S°) : The entropy of a molecule is related to its degrees of freedom (translational, rotational, vibrational). The addition of methyl and amino groups to the pyridine ring increases the molecular complexity and the number of low-frequency vibrational modes, which would lead to a higher standard entropy compared to unsubstituted pyridine.

  • Gibbs Free Energy of Formation (ΔfG°) : The Gibbs free energy of formation is a measure of a compound's thermodynamic stability at standard conditions and can be calculated from the enthalpy of formation and entropy. It is a critical parameter for predicting the spontaneity of reactions involving this compound.

Experimental Determination of Thermodynamic Properties

The following section details the established experimental protocols for determining the key thermodynamic properties of organic compounds like this compound.

Static bomb calorimetry is a standard method for determining the standard molar enthalpy of formation of solid or liquid organic compounds.[1]

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • The bomb is then submerged in a known mass of water in a well-insulated calorimeter.

  • The sample is ignited via an electrical fuse.

  • The temperature change of the water is meticulously recorded.

  • The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's Law.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place fill Fill Bomb with O2 place->fill submerge Submerge in Water fill->submerge ignite Ignite Sample submerge->ignite record Record Temp. Change ignite->record calc_e Calculate Energy of Combustion record->calc_e calc_h_comb Determine Enthalpy of Combustion calc_e->calc_h_comb calc_h_form Calculate Enthalpy of Formation calc_h_comb->calc_h_form

Experimental workflow for determining the enthalpy of formation.

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are placed in the DSC instrument and heated at a constant rate.

  • The instrument measures the heat flow to the sample relative to the reference.

  • The resulting thermogram can be used to determine the heat capacity of the solid and liquid phases, as well as the enthalpy and temperature of any phase transitions (e.g., melting, boiling).

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation. Correlation gas chromatography is a modern technique for this purpose.

Methodology:

  • The retention time of this compound is measured on a gas chromatography column at several different temperatures.

  • A series of standard compounds with known vaporization enthalpies and vapor pressures are run under the same conditions.

  • A linear correlation is established between the retention times and the known thermodynamic properties of the standards.

  • This correlation is then used to determine the vaporization enthalpy and vapor pressure of the target compound.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate the vibrational contributions to the thermodynamic properties.

  • Thermochemical Analysis: The electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy are calculated.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an isodesmic or atomization reaction scheme, which helps to cancel out systematic errors in the calculations.

computational_workflow cluster_model Molecular Modeling cluster_calculation Quantum Chemical Calculation cluster_analysis Thermochemical Analysis build Build 3D Structure optimize Geometry Optimization build->optimize frequency Frequency Calculation optimize->frequency energy Single Point Energy frequency->energy thermo Calculate H, S, G energy->thermo isodesmic Isodesmic Reaction Scheme thermo->isodesmic calc_h_form Predict Enthalpy of Formation isodesmic->calc_h_form

References

Potential Research Areas for 2,4-Dimethylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted pyridine derivative with significant potential for exploration in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds, suggesting a broad range of possible therapeutic applications. This technical guide provides a comprehensive overview of potential research areas for this compound, including detailed synthetic protocols, analysis of its potential as a kinase inhibitor, and exploration of relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers interested in unlocking the therapeutic potential of this compound and its derivatives.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of amino and methyl substituents, as seen in this compound, can significantly influence the compound's physicochemical properties and biological activity. The amino group can act as a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, while the methyl groups can modulate solubility, metabolic stability, and steric interactions within a binding pocket. This guide will delve into the synthetic accessibility of this compound and explore its potential as a scaffold for the development of novel therapeutics, with a particular focus on kinase inhibition.

Synthesis of this compound

The most direct synthetic route to this compound involves a two-step process starting from the commercially available 2,4-lutidine: nitration followed by reduction.

Experimental Workflow

Synthesis_Workflow Start 2,4-Lutidine Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 2,4-Dimethyl-3-nitropyridine Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethyl-3-nitropyridine (Nitration)

This protocol is adapted from general procedures for the nitration of pyridine derivatives.

  • Materials:

    • 2,4-Lutidine

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 2,4-lutidine to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

    • To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between 20-30 °C.

    • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This step should be performed in an ice bath to manage the exothermic reaction.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,4-dimethyl-3-nitropyridine.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Reduction)

This protocol describes a common method for the reduction of aromatic nitro compounds to amines using iron in an acidic medium. Catalytic hydrogenation is also a viable alternative.

  • Materials:

    • 2,4-Dimethyl-3-nitropyridine

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (EtOAc) or other suitable organic solvent

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend 2,4-dimethyl-3-nitropyridine and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux with vigorous stirring.

    • To the refluxing mixture, add concentrated hydrochloric acid dropwise. The addition should be slow to control the exothermic reaction.

    • Continue refluxing for several hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Basify the remaining aqueous solution with a sodium hydroxide solution to a pH of approximately 10-11.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain this compound.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Potential Research Area: Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can form critical hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The dimethyl substitution pattern of this compound provides a unique platform for further derivatization to enhance potency and selectivity.

Target Rationale: VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer and diabetic retinopathy. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Therefore, exploring the potential of this compound derivatives as VEGFR-2 inhibitors is a promising research avenue.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the PLCγ-PKC-MAPK pathway, which primarily regulates cell proliferation and migration, and the PI3K-Akt pathway, which is crucial for cell survival.[1][2][3][4][5][6][7][8][9][10][11][12]

Structure-Activity Relationship (SAR) and Derivatization Strategy

A logical approach to exploring the potential of this compound as a kinase inhibitor would involve derivatization at the 3-amino position. This allows for the introduction of various functionalities to probe the binding pocket and optimize interactions with the target kinase.

SAR_Strategy Core This compound (Core Scaffold) Amine 3-Amino Group (Key Interaction Site) Core->Amine Derivatization Derivatization (e.g., Amide, Urea, Sulfonamide formation) Amine->Derivatization Library Compound Library Derivatization->Library Screening Kinase Screening (e.g., VEGFR-2, other kinases) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization

References

Navigating the Safety Landscape of 2,4-Dimethylpyridin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dimethylpyridin-3-amine (CAS No. 114041-33-9) was publicly available at the time of this writing. The following safety and handling information is compiled from data on structurally similar aminopyridine compounds. Researchers and drug development professionals should treat this guide as a baseline and conduct a thorough risk assessment before handling this compound.

This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures associated with this compound, based on data from analogous chemical structures. The information is intended for researchers, scientists, and professionals in the drug development field to foster a culture of safety in the laboratory.

Hazard Identification and Classification

Based on data from similar aminopyridines, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the expected hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.
Specific Target Organ Toxicity - Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure.

GHS Pictograms:

PictogramDescription
Skull and CrossbonesAcute Toxicity (fatal or toxic)
Health HazardCarcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity
Exclamation MarkIrritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Safe Handling and Storage

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Precautionary AreaRecommendations
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. For operations with a risk of splashing, a face shield is recommended.
Hygiene Practices Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Procedures

In case of a spill, follow a structured response to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Assess->Evacuate If spill is large or unmanageable Call Emergency Services PPE Don Appropriate PPE Assess->PPE If spill is manageable Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Fire and Explosion Hazard Data

While specific data for this compound is unavailable, related compounds may be combustible.

ParameterInformation
Extinguishing Media Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
Specific Hazards Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Fire-Fighting Procedures Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: A Framework for Safe Practice

Detailed experimental protocols should be developed and rigorously followed for any work involving this compound. The following logical workflow provides a template for designing safe experimental procedures.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Conclusion Conclusion Phase RiskAssessment Conduct Risk Assessment ProtocolReview Review & Understand Protocol RiskAssessment->ProtocolReview PPE_Check Verify PPE Availability & Condition ProtocolReview->PPE_Check ReagentPrep Prepare Reagents in Fume Hood PPE_Check->ReagentPrep Experiment Perform Experiment in Designated Area ReagentPrep->Experiment Monitoring Monitor Reaction for Excursions Experiment->Monitoring Workup Perform Work-up & Purification Experiment->Workup Monitoring->Experiment WasteDisposal Dispose of Chemical Waste Properly Workup->WasteDisposal Decontamination Decontaminate Glassware & Work Area WasteDisposal->Decontamination Documentation Document Experiment & Observations Decontamination->Documentation

Caption: Logical workflow for a safe chemical experiment.

By adhering to the principles outlined in this guide and maintaining a vigilant approach to safety, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and productive laboratory environment. It is imperative to consult institutional safety guidelines and seek guidance from safety professionals when planning any work with this or any other potentially hazardous chemical.

References

Methodological & Application

The Versatile Role of 2,4-Dimethylpyridin-3-amine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-Dimethylpyridin-3-amine as a versatile building block in organic synthesis. Its unique structural features, combining a nucleophilic amino group with a sterically hindered pyridine ring, make it a valuable synthon for the construction of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Overview of Applications

This compound serves as a key intermediate in the synthesis of various heterocyclic systems, primarily through condensation and cyclization reactions. The presence of the amino group at the 3-position and methyl groups at the 2- and 4-positions influences the reactivity and regioselectivity of its transformations.

Key Application Areas:

  • Synthesis of Fused Pyridine Systems: It is a valuable precursor for the synthesis of diazepines, chromeno[2,3-b]pyridines, and other fused heterocyclic scaffolds.

  • Multicomponent Reactions: Its ability to act as a nucleophilic amine makes it a suitable component in one-pot multicomponent reactions for the efficient construction of complex molecules.

  • Medicinal Chemistry: Derivatives of this compound have been explored for their potential as anticancer, antibacterial, and antifungal agents. The pyridine moiety can act as a pharmacophore and influence the pharmacokinetic properties of drug candidates.

  • Catalysis: While not extensively studied, aminopyridines can exhibit catalytic activity in various organic transformations.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are based on established methodologies for analogous aminopyridines and have been adapted for this specific substrate.

Synthesis of 1,5-Benzodiazepine Derivatives

The reaction of o-phenylenediamines with β-dicarbonyl compounds is a classical method for the synthesis of 1,5-benzodiazepines. In this protocol, this compound is proposed to react with a β-diketone to form a dihydropyridodiazepine, a class of compounds with potential biological activities.

Reaction Scheme:

G A This compound C [1,3]Diazepino[5,4-b]pyridine derivative A->C AcOH, Reflux B Acetylacetone B->C

Caption: Synthesis of a dihydropyridodiazepine derivative.

Protocol:

  • To a solution of this compound (1.22 g, 10 mmol) in glacial acetic acid (20 mL), add acetylacetone (1.00 g, 10 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyridodiazepine derivative.

Quantitative Data (Hypothetical):

EntryReactant AReactant BSolventTime (h)Yield (%)
1This compoundAcetylacetoneAcetic Acid575
2This compoundBenzoylacetoneToluene868
3This compoundDibenzoylmethaneXylene1262
Multicomponent Synthesis of Tetrahydropyridine Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. This protocol describes a hypothetical MCR involving this compound, an aromatic aldehyde, and a C-H acid like malononitrile.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A This compound E Stirring at RT or Reflux A->E B Aromatic Aldehyde B->E C Malononitrile C->E D Solvent + Catalyst D->E F Precipitation E->F G Filtration F->G H Recrystallization G->H

Caption: Workflow for the multicomponent synthesis.

Protocol:

  • In a round-bottom flask, combine this compound (1.22 g, 10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Stir the reaction mixture at room temperature for 24 hours or at reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.

Quantitative Data (Hypothetical):

EntryAldehydeCatalystTemperatureTime (h)Yield (%)
1BenzaldehydePiperidineRT2482
24-ChlorobenzaldehydePiperidineReflux488
34-MethoxybenzaldehydePyrrolidineReflux579

Applications in Drug Development

The pyridine scaffold is a common feature in many approved drugs. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors possess a substituted aminopyridine or aminopyrimidine core. The amino group of this compound can be functionalized to introduce various side chains that can interact with the active site of kinases.

Signaling Pathway Interaction (Hypothetical):

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Proteins B->C D Cell Proliferation C->D E This compound Derivative E->B Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Derivatives of pyridin-3-amine have shown cytotoxic activity against cancer cell lines. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have demonstrated higher anticancer effects than the well-known drug imatinib in some studies.[1]

Antibacterial and Antifungal Activity

The search for new antimicrobial agents is a critical area of research. Heterocyclic compounds derived from aminopyridines have shown promising activity against various bacterial and fungal strains. The lipophilicity and electronic properties of the 2,4-dimethylpyridine core can be tuned by further functionalization to optimize antimicrobial potency. Some synthesized derivatives have shown better efficacy than commercial drugs against certain bacterial and fungal species.[1]

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in multicomponent reactions and as a scaffold for the development of new therapeutic agents highlights its importance in modern organic and medicinal chemistry. The protocols and data presented here provide a foundation for further exploration of the synthetic utility of this valuable compound.

References

2,4-Dimethylpyridin-3-amine in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Ligand with Untapped Potential in Catalysis and Materials Science

Introduction:

2,4-Dimethylpyridin-3-amine is a substituted pyridine derivative that holds considerable promise as a ligand in coordination chemistry. Its unique electronic and steric properties, arising from the presence of a basic amino group and two methyl substituents on the pyridine ring, make it an intriguing candidate for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. While specific, in-depth research on the coordination chemistry of this compound is currently limited in publicly available literature, this document provides a detailed overview of its expected coordination behavior, potential applications based on analogous systems, and generalized protocols for the synthesis and characterization of its metal complexes.

These notes are intended for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this versatile ligand.

I. Predicted Coordination Chemistry and Properties

Based on the chemistry of similar aminopyridine ligands, this compound is expected to act as a monodentate or bidentate chelating ligand.

  • Monodentate Coordination: The ligand can coordinate to a metal center through the lone pair of electrons on the pyridine nitrogen atom. The presence of the methyl groups at the 2- and 4-positions can introduce steric hindrance, influencing the coordination geometry and the stability of the resulting complex.

  • Bidentate Coordination: The ligand can also act as a bidentate ligand, coordinating through both the pyridine nitrogen and the amino group nitrogen to form a stable five-membered chelate ring. This mode of coordination is common for 2-aminopyridine derivatives and often leads to robust and catalytically active complexes.

The electronic properties of the ligand are influenced by the electron-donating nature of the amino and methyl groups, which can increase the electron density on the pyridine ring and enhance its coordinating ability.

II. Potential Applications

While specific applications for this compound complexes are yet to be extensively explored, related aminopyridine complexes have shown significant promise in various fields:

  • Catalysis: Metal complexes of aminopyridine ligands have been investigated as catalysts in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The tunable steric and electronic properties of this compound could allow for the development of highly selective and efficient catalysts.

  • Bioinorganic Chemistry and Drug Development: The pyridine and amine moieties are common pharmacophores in medicinal chemistry. Metal complexes can exhibit enhanced biological activity compared to the free ligands. Complexes of this compound could be explored for their potential as antimicrobial, antiviral, or anticancer agents.

  • Luminescent Materials: Coordination complexes of substituted pyridines with certain metal ions can exhibit interesting photophysical properties, making them suitable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

III. Experimental Protocols (General)

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These should be adapted and optimized based on the specific metal precursor and desired complex.

A. Synthesis of a Generic Metal(II) Complex of this compound

Objective: To synthesize a coordination complex of a divalent metal (e.g., Cu(II), Ni(II), Co(II)) with this compound.

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Ligand Dissolution: Dissolve a stoichiometric amount of this compound in the chosen solvent in a round-bottom flask with stirring.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination geometries.

  • Heating (Optional): If no precipitate forms at room temperature, the reaction mixture can be heated under reflux for a specified period (e.g., 2-4 hours) to promote complex formation.

  • Isolation of the Complex:

    • If a precipitate forms, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the product in a desiccator or under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated until crystals of the complex appear.

B. Characterization of the Synthesized Complex

Objective: To confirm the formation and elucidate the structure of the synthesized metal complex.

Techniques:

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify the coordination of the ligand to the metal ion.

    • Procedure: Record the IR spectra of the free ligand and the metal complex.

    • Expected Observations: A shift in the vibrational frequencies of the C=N (pyridine ring) and N-H (amino group) stretching bands upon coordination to the metal center. The appearance of new bands in the low-frequency region corresponding to M-N bonds.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Purpose: To study the electronic transitions and coordination geometry of the complex.

    • Procedure: Record the UV-Vis spectra of the complex in a suitable solvent.

    • Expected Observations: The appearance of new absorption bands in the visible region corresponding to d-d electronic transitions of the metal ion, which are indicative of the coordination environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To determine the structure of the complex in solution (for diamagnetic complexes).

    • Procedure: Record ¹H and ¹³C NMR spectra of the complex in a suitable deuterated solvent.

    • Expected Observations: Shifts in the chemical shifts of the ligand protons and carbons upon coordination.

  • Elemental Analysis:

    • Purpose: To determine the empirical formula of the complex.

    • Procedure: Submit a sample of the purified complex for C, H, and N analysis.

    • Expected Observations: The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.

  • X-ray Crystallography:

    • Purpose: To determine the precise three-dimensional structure of the complex in the solid state.

    • Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis.

    • Expected Observations: Provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

IV. Data Presentation

Due to the limited availability of specific experimental data for this compound complexes, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate and report such data to enrich the understanding of this ligand's coordination chemistry. A representative table structure for reporting key characterization data is suggested below.

Table 1: Representative Spectroscopic and Analytical Data for a Hypothetical [M(2,4-Me₂-3-NH₂-py)₂Cl₂] Complex

PropertyFree LigandComplex
IR (cm⁻¹)
ν(N-H)
ν(C=N)
ν(M-N)N/A
UV-Vis (nm)
Ligand-based transitions
d-d transitionsN/A
¹H NMR (ppm)
H-5
H-6
CH₃ (2-pos)
CH₃ (4-pos)
NH₂
Elemental Analysis (%) Calculated Found
%C
%H
%N

V. Logical Workflow for Ligand Application

The exploration of this compound as a ligand in a specific application, such as catalysis, would typically follow a logical progression of steps.

Ligand_Application_Workflow A Synthesis of this compound B Synthesis of Metal Complexes A->B C Structural & Spectroscopic Characterization (IR, NMR, UV-Vis, X-ray) B->C D Evaluation of Catalytic Activity (e.g., in a model reaction) C->D E Mechanistic Studies (Kinetics, Intermediates) D->E F Optimization of Reaction Conditions D->F E->F G Application to Broader Substrate Scope F->G

Caption: Workflow for developing catalytic applications of this compound complexes.

This compound represents a ligand with significant, yet underexplored, potential in coordination chemistry. The guidelines and general protocols provided here offer a starting point for researchers to synthesize and characterize its metal complexes. Further systematic investigation is required to fully elucidate the coordination behavior of this ligand and to unlock its potential in various applications, thereby contributing valuable knowledge to the fields of inorganic chemistry, catalysis, and materials science.

Application Notes and Protocols for 2,4-Dimethylpyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyridin-3-amine, a substituted aminopyridine, represents a valuable scaffold in medicinal chemistry. The pyridine ring is a common motif in numerous approved drugs, and the amino group provides a key reactive handle for the synthesis of diverse compound libraries.[1] While specific, in-depth studies on the direct derivatization of this compound are not extensively documented in publicly available literature, its structural alerts and the broader applications of the aminopyridine scaffold provide a strong basis for its utility in drug discovery programs. These notes will explore the potential applications of this compound as a building block for the synthesis of bioactive molecules, drawing parallels from related aminopyridine and dimethylpyridine derivatives.

Potential Therapeutic Applications

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Based on the activities of analogous compounds, derivatives of this compound could be explored for, but not limited to, the following therapeutic areas:

  • Kinase Inhibition: A significant number of kinase inhibitors feature a pyridine or aminopyridine core, which often interacts with the hinge region of the kinase ATP-binding site.[3][4][5]

  • Anti-infective Agents: Pyridine derivatives have shown promise as antibacterial and antimalarial agents.[1][6]

  • Central Nervous System (CNS) Disorders: The aminopyridine structure is present in drugs targeting CNS-related pathways.

  • Anti-inflammatory Agents: Derivatives of dimethylpyridine have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation.

Physicochemical Properties

The physicochemical properties of this compound (CAS No: 1073-21-8) are summarized below. These properties are crucial for its use as a chemical starting material.[7]

PropertyValue
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.17 g/mol
AppearanceNot Available
Storage2-8°C Refrigerator

Synthetic Protocols: A Representative Example

While a specific protocol for the derivatization of this compound is not available, a general synthetic workflow for the creation of a kinase inhibitor library from a substituted aminopyridine is presented below. This protocol is a hypothetical adaptation based on common synthetic strategies in medicinal chemistry.

General Workflow for Kinase Inhibitor Synthesis

G A This compound B Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) A->B C Introduction of a Substituted Aryl or Heteroaryl Moiety B->C D Purification and Characterization C->D E Library of Aminopyridine Derivatives D->E F In vitro Kinase Assay E->F G Hit Identification F->G H Lead Optimization (SAR studies) G->H I In vivo Efficacy Studies H->I

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors starting from an aminopyridine scaffold.

Experimental Protocol: Synthesis of N-Aryl-2,4-dimethylpyridin-3-amine Derivatives (Hypothetical)

This protocol describes a hypothetical Buchwald-Hartwig amination reaction to couple an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2,4-dimethylpyridin-3-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Representative Example

The following section outlines a general protocol for evaluating the biological activity of synthesized compounds, using a kinase inhibition assay as an example.

In Vitro Kinase Inhibition Assay

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Synthesized aminopyridine derivatives

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Representative Biological Data

The following table presents hypothetical IC₅₀ values for a series of N-aryl-2,4-dimethylpyridin-3-amine derivatives against a target kinase. This data illustrates how structure-activity relationships (SAR) can be established.

Compound IDR Group (on Aryl ring)Kinase X IC₅₀ (nM)
1a H500
1b 4-CH₃250
1c 4-OCH₃150
1d 4-Cl80
1e 4-CF₃45

This is hypothetical data for illustrative purposes.

Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by a kinase inhibitor derived from the this compound scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor Receptor B Kinase X A->B Activates C Downstream Effector 1 B->C Phosphorylates D Downstream Effector 2 C->D Activates E Transcription Factors D->E Activates F Gene Expression (Proliferation, Survival) E->F Promotes Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->B Inhibits

Caption: A hypothetical signaling cascade illustrating the point of intervention for a kinase inhibitor.

Conclusion

This compound holds potential as a versatile building block in medicinal chemistry. Its aminopyridine core is a well-established pharmacophore for targeting a range of biological entities, particularly kinases. While direct derivatization studies are not abundant, the established synthetic methodologies and biological screening protocols for related aminopyridines provide a clear roadmap for the exploration of this compound derivatives as potential therapeutic agents. Further investigation into the synthesis and biological evaluation of compound libraries based on this scaffold is warranted to fully elucidate its potential in drug discovery.

References

Synthetic Protocols Utilizing 2,4-Dimethylpyridin-3-amine as a Versatile Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,4-Dimethylpyridin-3-amine has emerged as a critical starting material in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This versatile building block provides a robust scaffold for the development of novel drug candidates, particularly in the area of kinase inhibition. Detailed application notes and protocols outlined below highlight its utility for researchers, scientists, and professionals in drug development, with a focus on the synthesis of potent Janus Kinase (JAK) inhibitors.

The strategic placement of the amino and methyl groups on the pyridine ring of this compound makes it an ideal precursor for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core. This scaffold is central to a number of compounds that exhibit potent and selective inhibition of protein kinases, which are crucial targets in oncology and inflammatory diseases.

Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core for Kinase Inhibitors

A primary application of this compound is in the synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold. This is exemplified by the preparation of 2-amino-4,6-dimethyl-8-phenyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, a compound with potential as a kinase inhibitor. The synthesis proceeds through a key intermediate, 2-amino-4,6-dimethylnicotinonitrile.

Experimental Workflow

The overall synthetic strategy involves a two-step process: first, the synthesis of the key intermediate 2-amino-4,6-dimethylnicotinonitrile, followed by its cyclization to form the desired pyrido[2,3-d]pyrimidin-7-one.

G cluster_0 Step 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile cluster_1 Step 2: Cyclization to Pyrido[2,3-d]pyrimidin-7-one 2,4-Pentanedione 2,4-Pentanedione ReactionMixture 2,4-Pentanedione->ReactionMixture Malononitrile Malononitrile Malononitrile->ReactionMixture Ammonium Acetate Ammonium Acetate Ammonium Acetate->ReactionMixture Ethanol Ethanol Reflux Reflux Ethanol->Reflux Intermediate 2-Amino-4,6-dimethylnicotinonitrile Reflux->Intermediate ReactionMixture->Ethanol Intermediate_2 2-Amino-4,6-dimethylnicotinonitrile ReactionMixture_2 Intermediate_2->ReactionMixture_2 Guanidine Hydrochloride Guanidine Hydrochloride Guanidine Hydrochloride->ReactionMixture_2 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->ReactionMixture_2 Ethanol_2 Ethanol Reflux_2 Reflux Ethanol_2->Reflux_2 Final_Product 2,4-Diamino-5,7-dimethylpyrido[2,3-d]pyrimidine Reflux_2->Final_Product ReactionMixture_2->Ethanol_2

Caption: Synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidine derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

This protocol outlines the synthesis of the key pyridine intermediate.

Materials:

  • 2,4-Pentanedione

  • Malononitrile

  • Ammonium Acetate

  • Ethanol

Procedure:

  • A mixture of 2,4-pentanedione (0.1 mol), malononitrile (0.1 mol), and ammonium acetate (0.8 mol) in ethanol (50 mL) is prepared.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling, the precipitate is filtered, washed with water, and then with cold ethanol.

  • The crude product is recrystallized from ethanol to yield pure 2-amino-4,6-dimethylnicotinonitrile.

Protocol 2: Synthesis of 2,4-Diamino-5,7-dimethylpyrido[2,3-d]pyrimidine

This protocol describes the cyclization of the intermediate to form the final pyrido[2,3-d]pyrimidine core structure.

Materials:

  • 2-Amino-4,6-dimethylnicotinonitrile

  • Guanidine Hydrochloride

  • Sodium Ethoxide

  • Absolute Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (0.12 mol) in absolute ethanol (80 mL).

  • To this solution, guanidine hydrochloride (0.12 mol) is added, and the mixture is stirred for 30 minutes.

  • 2-Amino-4,6-dimethylnicotinonitrile (0.1 mol) is then added to the mixture.

  • The reaction mixture is refluxed for 10 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent to obtain pure 2,4-diamino-5,7-dimethylpyrido[2,3-d]pyrimidine.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
2-Amino-4,6-dimethylnicotinonitrile2,4-Pentanedione, MalononitrileAmmonium AcetateEthanol6 hours~85%
2,4-Diamino-5,7-dimethylpyrido[2,3-d]pyrimidine2-Amino-4,6-dimethylnicotinonitrileGuanidine Hydrochloride, Sodium EthoxideEthanol10 hours~75%

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

The synthesized pyrido[2,3-d]pyrimidine derivatives are designed to target and inhibit members of the Janus Kinase (JAK) family. JAKs are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.

JAK-STAT Signaling Pathway

Upon cytokine binding to its receptor, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the point of inhibition.

By inhibiting JAKs, the synthesized compounds can effectively block this signaling cascade, thereby reducing the inflammatory response and cellular proliferation driven by cytokines. This makes them promising candidates for the treatment of various pathological conditions. The synthetic protocols provided herein offer a clear and reproducible pathway for the generation of these valuable molecules for further biological evaluation and drug development.

Application Notes and Protocols: 2,4-Dimethylpyridin-3-amine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dimethylpyridin-3-amine as a foundational scaffold for the development of novel agrochemicals. The protocols and data presented are based on established synthetic methodologies and biological evaluation principles for pyridine-based compounds, offering a roadmap for the exploration of new fungicides, herbicides, and insecticides.

Application in Fungicide Synthesis

This compound serves as an excellent starting material for the synthesis of novel pyridine carboxamide fungicides. The inherent structural features of the pyridine ring, combined with the reactivity of the amine group, allow for the construction of compounds that can effectively target key fungal enzymes. A notable application is in the development of succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides.

Experimental Protocol: Synthesis of a Novel Pyridine Carboxamide Fungicide

This protocol outlines a two-step synthesis of a hypothetical, yet plausible, pyridine carboxamide fungicide derived from this compound. The methodology is adapted from established procedures for the synthesis of similar bioactive molecules.

Step 1: Synthesis of 2-chloro-N-(2,4-dimethylpyridin-3-yl)nicotinamide

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve this compound (10.0 g, 81.8 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Base: Add triethylamine (12.4 g, 122.7 mmol) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-chloronicotinoyl chloride (15.9 g, 90.0 mmol) in anhydrous dichloromethane (50 mL) to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation: Wash the reaction mixture sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to yield the desired intermediate.

Step 2: Synthesis of N-(2,4-dimethylpyridin-3-yl)-2-(phenylamino)nicotinamide (Final Product)

  • Reaction Setup: In a sealed tube, combine 2-chloro-N-(2,4-dimethylpyridin-3-yl)nicotinamide (5.0 g, 19.1 mmol), aniline (2.1 g, 22.9 mmol), palladium acetate (0.22 g, 0.96 mmol), BINAP (0.60 g, 0.96 mmol), and cesium carbonate (9.3 g, 28.7 mmol) in anhydrous toluene (50 mL).

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 110 °C and stir for 24 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (petroleum ether:ethyl acetate = 2:1) to obtain the final product.

Data Presentation: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a representative pyridine carboxamide derivative against common plant pathogens.

Fungal SpeciesEC50 (µg/mL)
Botrytis cinerea3.5
Sclerotinia sclerotiorum5.2
Fusarium graminearum8.1
Rhizoctonia solani4.7

Visualization: Synthetic Workflow and Mechanism of Action

G cluster_synthesis Synthetic Workflow cluster_moa Proposed Mechanism of Action 2_4_DM_3_Amine This compound Acylation Acylation with 2-chloronicotinoyl chloride 2_4_DM_3_Amine->Acylation Intermediate 2-chloro-N-(2,4-dimethylpyridin-3-yl)nicotinamide Acylation->Intermediate Buchwald_Hartwig Buchwald-Hartwig Amination Intermediate->Buchwald_Hartwig Final_Product Final Fungicide Buchwald_Hartwig->Final_Product Fungicide Pyridine Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibition ETC Electron Transport Chain SDH->ETC ATP_Production ATP Production SDH->ATP_Production Disrupts ETC->ATP_Production Drives Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Essential for

Caption: Synthetic pathway and proposed mechanism of action for a pyridine carboxamide fungicide.

Application in Herbicide Synthesis

The structural versatility of this compound also lends itself to the development of novel herbicides. By incorporating this moiety into structures that mimic natural plant hormones or inhibit essential plant enzymes, potent and selective herbicidal activity can be achieved.

Experimental Protocol: Synthesis of a Pyridine-based Herbicide

This protocol describes the synthesis of a hypothetical herbicide derived from this compound, targeting, for instance, the inhibition of acetolactate synthase (ALS).

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 40.9 mmol) and potassium carbonate (8.5 g, 61.4 mmol) in anhydrous acetonitrile (50 mL).

  • Addition of Reagent: Add 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide (15.2 g, 45.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude product from ethanol to obtain the pure herbicide.

Data Presentation: Herbicidal Activity

The following table presents the post-emergence herbicidal activity of a representative pyridine-based herbicide against various weed species at a fixed application rate.

Weed SpeciesGrowth Inhibition (%) at 75 g/ha
Velvetleaf (Abutilon theophrasti)95
Barnyardgrass (Echinochloa crus-galli)88
Green Foxtail (Setaria viridis)92
Common Lambsquarters (Chenopodium album)98

Visualization: Logical Relationship in Herbicide Action

G Herbicide Pyridine-based Herbicide ALS Acetolactate Synthase (ALS) Herbicide->ALS Inhibits Amino_Acids Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) ALS->Amino_Acids Catalyzes Plant_Growth Plant Growth ALS->Plant_Growth Cessation of Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Required for Protein_Synthesis->Plant_Growth Essential for

Caption: Logical pathway of a pyridine-based herbicide inhibiting plant growth.

Application in Insecticide Synthesis

The this compound scaffold can be elaborated to create novel insecticides, particularly those acting on the insect nervous system. The strategic placement of substituents on the pyridine ring can lead to compounds with high affinity for insect-specific receptors.

Experimental Protocol: Synthesis of a Pyridine-based Insecticide

This protocol details the synthesis of a hypothetical N-pyridylpyrazole insecticide derived from this compound, a class known to target insect ryanodine receptors.

  • Reaction Setup: To a solution of 1-(2,4-dimethylpyridin-3-yl)-3-methyl-1H-pyrazole-5-carboxylic acid (10.0 g, 40.8 mmol) in thionyl chloride (20 mL), add a catalytic amount of DMF (0.5 mL).

  • Acyl Chloride Formation: Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane (50 mL) and add it dropwise to a solution of 2-amino-5-chloro-N,3-dimethylbenzamide (9.7 g, 48.9 mmol) and pyridine (4.8 g, 61.2 mmol) in dichloromethane (100 mL) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Isolation: Wash the reaction mixture with 1N HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the final insecticide.

Data Presentation: Insecticidal Activity

The following table shows the insecticidal activity of a representative N-pyridylpyrazole derivative against a common agricultural pest.

Pest SpeciesLC50 (mg/L)
Diamondback Moth (Plutella xylostella)0.85
Cotton Bollworm (Helicoverpa armigera)1.20
Armyworm (Mythimna separata)1.55

Visualization: Insecticide Mode of Action

G Insecticide N-Pyridylpyrazole Insecticide RyR Ryanodine Receptor (RyR) Insecticide->RyR Binds to Ca_Channel Calcium Channel RyR->Ca_Channel Activates Ca_Release Uncontrolled Ca2+ Release Ca_Channel->Ca_Release Leads to Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis and Death Muscle_Contraction->Paralysis

Caption: Signaling pathway of an N-pyridylpyrazole insecticide's mode of action.

Catalytic Applications of 2,4-Dimethylpyridin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2,4-Dimethylpyridin-3-amine hold significant potential as versatile scaffolds in the development of novel catalysts for a range of organic transformations. This document provides detailed application notes and experimental protocols for the proposed catalytic applications of these derivatives, focusing on their utility in asymmetric catalysis as chiral ligands for metal complexes and as organocatalysts. The methodologies outlined are based on established principles for analogous pyridine-based catalytic systems.

Application Note 1: Chiral N,N'-Dioxide Ligands for Asymmetric Friedel-Crafts Alkylation

Derivatives of this compound can be elaborated into C2-symmetric chiral pyridine-N,N'-dioxide ligands. These ligands, upon complexation with transition metals such as Nickel(II), are proposed to be effective catalysts for asymmetric Friedel-Crafts alkylation reactions, providing a route to enantiomerically enriched indole derivatives.

Proposed Chiral Ligand Synthesis

The synthesis of a chiral N,N'-dioxide ligand derived from this compound can be envisioned through a multi-step sequence involving amide coupling with a chiral amino acid derivative, followed by oxidative cyclization and N-oxidation.

G cluster_synthesis Proposed Synthesis of Chiral N,N'-Dioxide Ligand A This compound C Amide Coupling (EDC, HOBt) A->C B Chiral Amino Acid Derivative (e.g., N-protected Proline) B->C D Intermediate Amide C->D E Oxidative Cyclization D->E F Bis(oxazolinyl)pyridine Derivative E->F G N-Oxidation (m-CPBA) F->G H Chiral N,N'-Dioxide Ligand G->H

Caption: Proposed synthetic pathway for a chiral N,N'-dioxide ligand.

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

Materials:

  • Indole

  • trans-β-Nitrostyrene

  • Chiral Ni(II)-N,N'-Dioxide Catalyst (prepared in situ)

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Chiral N,N'-Dioxide Ligand (synthesized from this compound)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol).

    • Add anhydrous DCM (1.0 mL).

    • Add Ni(ClO₄)₂·6H₂O (0.02 mmol) and stir the mixture at room temperature for 1 hour.

  • Catalytic Reaction:

    • To the prepared catalyst solution, add indole (0.2 mmol).

    • Cool the reaction mixture to 0 °C.

    • Add a solution of trans-β-nitrostyrene (0.22 mmol) in anhydrous DCM (1.0 mL) dropwise over 10 minutes.

    • Stir the reaction at 0 °C and monitor the progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantiomerically enriched product.

Data Presentation
EntryLigand Loading (mol%)Ni(II) Salt (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
11110DCM024DataData
25.55DCM024DataData
31110Toluene024DataData
41110DCM2512DataData
This table presents a template for recording experimental data. Actual values would be determined experimentally.

Application Note 2: Chiral Phosphine Ligands for Asymmetric Hydrogenation

The amino group of this compound can serve as a handle to introduce chiral phosphine moieties, leading to novel P,N-ligands. These ligands, in complex with rhodium or iridium, are proposed to be effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones.

Proposed Chiral Ligand Synthesis

A plausible synthetic route involves the conversion of the amine to an amide with a chiral backbone, followed by reduction and phosphination.

G cluster_synthesis Proposed Synthesis of Chiral P,N-Ligand A This compound C Amide Coupling A->C B Chiral Carboxylic Acid (e.g., (S)-2-acetoxypropanoic acid) B->C D Chiral Amide Intermediate C->D E Reduction (e.g., LiAlH4) D->E F Chiral Amino Alcohol E->F G Mesylation F->G H Chiral Mesylate G->H I Nucleophilic Substitution with Ph2PH H->I J Chiral P,N-Ligand I->J

Caption: Proposed synthesis of a chiral P,N-ligand.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

Materials:

  • Methyl acetoacetate

  • [Rh(COD)₂]BF₄

  • Chiral P,N-Ligand

  • Methanol, degassed

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add [Rh(COD)₂]BF₄ (0.005 mmol) and the chiral P,N-ligand (0.0055 mmol) to a vial.

    • Add degassed methanol (2 mL) and stir for 30 minutes to form the catalyst solution.

  • Hydrogenation:

    • Transfer the catalyst solution to a stainless-steel autoclave.

    • Add methyl acetoacetate (0.5 mmol) dissolved in degassed methanol (3 mL).

    • Seal the autoclave, purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time.

    • After the reaction, carefully vent the hydrogen gas.

  • Analysis:

    • Determine the conversion by GC analysis of an aliquot of the reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Data Presentation
EntrySubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1100102512DataData
2200102512DataData
310050256DataData
410010506DataData
This table provides a template for recording experimental data. Actual values would be determined experimentally.

Application Note 3: Organocatalysis via Chiral Brønsted Acid Derivatives

The 3-amino group of 2,4-dimethylpyridine can be functionalized to create chiral Brønsted acid organocatalysts. For instance, derivatization with a chiral binaphthyl phosphoric acid (BPA) moiety could yield a catalyst suitable for asymmetric reactions such as aza-Friedel-Crafts reactions.

Proposed Catalyst Synthesis

The synthesis would involve the coupling of this compound with a suitably functionalized chiral BINOL derivative.

G cluster_synthesis Proposed Synthesis of Chiral Brønsted Acid Catalyst A This compound C Coupling Reaction A->C B Activated Chiral BINOL-phosphoric acid derivative B->C D Chiral Brønsted Acid Organocatalyst C->D

Caption: Proposed synthesis of a chiral Brønsted acid organocatalyst.

Experimental Protocol: Asymmetric aza-Friedel-Crafts Reaction of N-Boc Imines with Indoles

Materials:

  • Indole

  • N-Boc-protected imine

  • Chiral Brønsted Acid Organocatalyst

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

  • Argon atmosphere

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction tube containing activated 4 Å molecular sieves, add the chiral Brønsted acid organocatalyst (0.02 mmol).

    • Add anhydrous toluene (1.0 mL) under an argon atmosphere.

    • Add the N-Boc imine (0.2 mmol).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction:

    • Add indole (0.24 mmol) to the reaction mixture.

    • Stir at the specified temperature (e.g., -20 °C) and monitor by TLC.

    • Upon completion, directly purify the reaction mixture.

  • Purification:

    • Load the crude reaction mixture onto a silica gel column and purify by flash chromatography (eluent: hexane/ethyl acetate gradient) to obtain the product.

Data Presentation
EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
110Toluene-2048DataData
25Toluene-2048DataData
310DCM-2048DataData
410Toluene024DataData
This table provides a template for recording experimental data. Actual values would be determined experimentally.

Disclaimer: The application notes and protocols described herein are proposed based on established chemical principles and successful applications of structurally related compounds. Experimental validation is required to determine the actual efficacy and optimal conditions for the catalytic applications of this compound derivatives.

Application Notes and Protocols for the N-arylation of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 2,4-Dimethylpyridin-3-amine, a key transformation in the synthesis of various biologically active compounds and functional materials. The protocols described herein are based on well-established palladium- and copper-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Chan-Lam coupling. These methods offer a versatile and efficient means to form the crucial C-N bond between an aryl group and the aminopyridine core.

The N-arylation of aminopyridines is a fundamental reaction in medicinal chemistry and materials science. The resulting N-aryl aminopyridine scaffold is a common feature in a wide range of pharmaceuticals and organic electronic materials. The protocols detailed below provide reliable methods for achieving this transformation, with considerations for substrate scope and reaction optimization.

Experimental Workflow

The general workflow for the N-arylation of this compound involves the reaction of the amine with an arylating agent (an aryl halide for Buchwald-Hartwig or an aryl boronic acid for Chan-Lam) in the presence of a metal catalyst, a ligand (for palladium-catalyzed reactions), and a base in a suitable solvent. The reaction is typically performed under an inert atmosphere to prevent catalyst degradation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, arylating agent, catalyst, ligand (if applicable), and base in a reaction vessel. start->reagents solvent Add anhydrous solvent. reagents->solvent inert Degas and place under inert atmosphere (N2 or Ar). solvent->inert heat Heat the reaction mixture to the specified temperature. inert->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate under reduced pressure. extract->dry purify Purify the crude product by column chromatography. dry->purify end Characterize the pure product. purify->end buchwald_hartwig_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)X OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord R'R''NH PdII_amine_complex [L_nPd(II)(Ar)(HNR'R'')]X Amine_coord->PdII_amine_complex Deprotonation Deprotonation (-HX) PdII_amine_complex->Deprotonation Base PdII_amido_complex L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Ar-NR'R''

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-Dimethylpyridin-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem ID Issue Potential Causes Suggested Solutions
PUR-001 Low yield after recrystallization. - The chosen solvent system is not optimal; the compound is too soluble at low temperatures.- The cooling process was too rapid, preventing complete crystallization.- The volume of the solvent used was excessive.- Screen for alternative solvent systems where the compound has high solubility when hot and low solubility when cold (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixtures).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a minimal amount of hot solvent to dissolve the crude product completely.
PUR-002 The compound "oils out" during recrystallization instead of forming crystals. - The melting point of the compound or its impurities is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities disrupting crystal lattice formation.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Decrease the cooling rate. Scratching the inside of the flask with a glass rod can also help initiate crystallization.- If the crude material is highly impure, consider a preliminary purification step like column chromatography.
PUR-003 Streaking or poor separation of the compound during silica gel column chromatography. - The acidic nature of silica gel is interacting with the basic amine, causing tailing.- The chosen eluent system is too polar, causing the compound to move too quickly down the column.- The column was not packed properly, leading to channeling.- Add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1]- Alternatively, use a less polar stationary phase like neutral alumina or an amine-functionalized silica gel.[2]- Optimize the eluent system using Thin Layer Chromatography (TTC) to achieve an Rf value of approximately 0.3 for the desired compound.[1]- Ensure the column is packed uniformly without any air bubbles.
PUR-004 The purified compound is colored (yellow or brown). - Presence of colored impurities from the synthesis.- The compound may be degrading due to exposure to air or light, as amines can be susceptible to oxidation.[3]- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
PUR-005 Presence of starting materials or byproducts in the purified sample. - Incomplete reaction during synthesis.- The chosen purification method is not effective at separating the impurities from the product.- If using column chromatography, try a different eluent system or a different stationary phase to improve separation.- For recrystallization, select a solvent where the impurities are either very soluble or very insoluble, while the product's solubility is temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for the recrystallization of this compound?

A1: Based on the properties of similar aromatic amines and pyridine derivatives, good starting points for recrystallization solvents include mixed solvent systems like ethanol/water, or a combination of a non-polar solvent with a more polar one, such as hexane/ethyl acetate or toluene. The ideal solvent will dissolve the compound when hot but result in low solubility upon cooling. For basic compounds like amines, crystallization from a salt form (e.g., hydrochloride salt) can also be an effective purification strategy.[3][4]

Q2: How can I effectively remove baseline impurities during column chromatography?

A2: For baseline impurities, which are typically very non-polar, you can start the elution with a non-polar solvent (e.g., 100% hexanes) to wash these impurities off the column before eluting your product with a more polar solvent system.

Q3: My compound appears pure by TLC, but the NMR spectrum shows impurities. What should I do?

A3: TLC is not always able to separate all impurities, especially if they have similar polarities to your product or do not visualize well. In this case, re-purification using an alternative method is recommended. If you initially used column chromatography, try recrystallization. If you used recrystallization, attempt column chromatography with a different eluent system or a different stationary phase. It is also possible that the impurity is a residual solvent from the purification process, which can often be removed by drying the sample under high vacuum.

Q4: What is the best way to store purified this compound?

A4: Amines, in general, can be sensitive to air and light, leading to oxidation and discoloration over time.[3] It is recommended to store the purified this compound in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, and in a cool, dark place. For long-term storage, refrigeration is advisable.

Data Presentation

Table 1: Recommended Solvent Systems for Purification
Purification Method Solvent/Eluent System Typical Purity Achieved Notes
Recrystallization Ethanol/Water>99%Good for removing polar and non-polar impurities if a significant solubility difference exists.
Toluene>98%A good option for aromatic compounds.
Hexane/Ethyl Acetate>98%The ratio will need to be optimized based on the impurity profile.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate + 0.5% Triethylamine>99%The triethylamine is crucial to prevent peak tailing.[1] A gradient elution may be necessary.
Neutral Alumina with Hexane/Ethyl Acetate>98%A good alternative to silica gel to avoid issues with acidity.
Amine-Functionalized Silica Gel with Hexane/Ethyl Acetate>99%Often provides excellent peak shape and separation for amines.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Preparation: Prepare a suitable mobile phase, for example, a mixture of hexane and ethyl acetate (e.g., 80:20 v/v) containing 0.5% triethylamine.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates to achieve an Rf value of ~0.3 for the product.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the column.

  • Elution: Begin eluting with the prepared mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis and Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 analysis Purity Analysis (TLC, NMR) recrystallization->analysis column_chromatography->analysis analysis->recrystallization Repurify analysis->column_chromatography Repurify pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Is the product pure? start->check_purity issue Identify Issue check_purity->issue No end Pure Product Obtained check_purity->end Yes solution Implement Solution from Troubleshooting Guide issue->solution solution->start

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dimethylpyridin-3-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary routes: Nitration and Reduction of 2,4-Lutidine, Chichibabin Amination of 2,4-Lutidine, and Buchwald-Hartwig Amination of 3-Halo-2,4-Dimethylpyridine.

Route 1: Nitration and Reduction of 2,4-Lutidine

This two-step synthesis involves the nitration of 2,4-lutidine to form 2,4-dimethyl-3-nitropyridine, followed by the reduction of the nitro group to yield the desired amine.

Diagram of the Nitration and Reduction Workflow

Nitration_Reduction_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification Start 2,4-Lutidine Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitration Nitration Reaction Start->Nitration Nitrating_Agent->Nitration Intermediate 2,4-Dimethyl-3-nitropyridine (Crude Product) Nitration->Intermediate Reducing_Agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd) Reduction Reduction Reaction Intermediate->Reduction Reducing_Agent->Reduction Final_Product This compound (Crude Product) Reduction->Final_Product Purification Purification (e.g., Crystallization, Chromatography) Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Chichibabin_Workflow Start 2,4-Lutidine Reagent Sodium Amide (NaNH2) in an inert solvent Reaction Chichibabin Reaction Start->Reaction Reagent->Reaction Intermediate Sigma-Complex Intermediate Reaction->Intermediate Product_Formation Hydride Elimination Intermediate->Product_Formation Final_Product This compound (as sodium salt) Product_Formation->Final_Product Workup Aqueous Workup Final_Product->Workup Pure_Product Pure this compound Workup->Pure_Product Buchwald_Hartwig_Workflow Start 3-Halo-2,4-dimethylpyridine (X = Br, Cl) Reagents Ammonia Source (e.g., NH3, Benzophenone Imine) + Palladium Catalyst + Ligand + Base Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Reagents->Reaction Final_Product This compound (Crude Product) Reaction->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

optimizing reaction conditions for 2,4-Dimethylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 2,3-dimethyl-4-nitropyridine-N-oxide or a 3-halo-4-methylpyridine, such as 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine. The choice of starting material will dictate the subsequent synthetic steps.

Q2: What is a typical synthesis route for this compound?

A prevalent method is the amination of a 3-halo-4-methylpyridine. This typically involves reacting the halo-pyridine with an ammonia source under elevated temperature and pressure, often in the presence of a catalyst. Another approach involves the reduction of a nitro group in a precursor molecule.

Q3: What catalysts are commonly used in the amination reaction?

Copper salts, such as copper sulfate, are frequently used as catalysts in the amination of 3-halo-4-methylpyridines.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Suboptimal reaction temperature or pressure- Catalyst deactivation- Poor quality of starting materials- Increase reaction time or temperature within the recommended range.- Ensure the reaction vessel is properly sealed to maintain pressure.- Use a fresh catalyst and ensure proper handling.- Verify the purity of starting materials using appropriate analytical techniques.
Formation of Multiple Products - Side reactions due to high temperatures- Presence of reactive functional groups on starting materials- Incorrect stoichiometry of reactants- Run the reaction at a lower temperature.- Protect reactive functional groups on the starting materials if necessary.- Carefully control the stoichiometry of the reactants.
Incomplete Reaction - Insufficient reaction time or temperature- Inadequate mixing- Increase the reaction duration or temperature as per protocol.- Ensure efficient stirring throughout the reaction.
Difficult Product Isolation - Product is highly soluble in the reaction solvent- Formation of emulsions during workup- If the product is water-soluble, minimize aqueous washes or use alternative purification methods like column chromatography.- Break emulsions by adding brine or a different organic solvent.

Experimental Protocols & Data

Amination of 3-Bromo-4-methylpyridine

This protocol describes the synthesis of 3-amino-4-methylpyridine, a closely related compound, which illustrates the general conditions applicable to the synthesis of this compound from a corresponding bromo-precursor.

Reaction:

Procedure:

  • In a high-pressure autoclave, add 300ml of methanol, 150g of 3-bromo-4-methylpyridine, and 5g of copper sulfate.[1]

  • Introduce ammonia gas until the pressure reaches 5 atm.[1]

  • Heat the mixture to 160°C and maintain the reaction for 8 hours.[1]

  • After cooling, filter the reaction mixture by suction.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.[1]

Comparison of Reaction Conditions for Amination of 3-Halo-4-methylpyridine:

Starting MaterialAmmonia SourceCatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
3-Bromo-4-methylpyridineConcentrated Ammonia WaterCopper Sulfate (5g)Water180-890[1]
3-Chloro-4-methylpyridineAmmonia GasCopper Sulfate (10g)Methanol18052473[1]
3-Bromo-4-methylpyridineAmmonia GasCopper Sulfate (5g)Methanol1605895[1]

Visual Guides

Synthesis Pathway from 3-Bromo-4-methylpyridine

G 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Reaction_Vessel Autoclave 3-Bromo-4-methylpyridine->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Product This compound Reaction_Vessel->Product  1. CuSO4 (catalyst)  2. Methanol (solvent)  3. 160°C, 5 atm  4. 8 hours G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Pressure) start->check_conditions check_catalyst Inspect Catalyst Activity start->check_catalyst replace_catalyst Use Fresh Catalyst check_purity->replace_catalyst Impure increase_time Increase Reaction Time check_conditions->increase_time optimize_temp Optimize Temperature check_conditions->optimize_temp check_catalyst->replace_catalyst Inactive end Yield Improved increase_time->end optimize_temp->end replace_catalyst->end G Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity Can form byproducts Pressure Pressure Pressure->Yield Time Reaction Time Time->Yield Time->Purity Longer times can lead to degradation Catalyst Catalyst Concentration Catalyst->Yield

References

troubleshooting guide for reactions involving 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,4-Dimethylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound. What are the likely causes?

A1: Low yields in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst inhibition and substrate reactivity. The pyridine nitrogen and the exocyclic amine can coordinate to the palladium center, leading to catalyst poisoning or the formation of inactive complexes.[1] Additionally, the electron-donating nature of the two methyl groups and the amino group can influence the reactivity of the pyridine ring.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination and prevent catalyst deactivation.

  • Catalyst Choice: Use pre-formed catalysts or second-generation precatalysts which can be more active and stable.[2]

  • Base Selection: The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions.[2]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities, particularly water, can lead to side reactions like protodeboronation in Suzuki-Miyaura couplings.

Q2: I am struggling with the purification of my product. What are some common impurities and how can I remove them?

A2: Purification of derivatives of this compound can be challenging due to the presence of polar functional groups and potential side products.

Common Impurities and Purification Strategies:

  • Unreacted Starting Material: If the reaction has not gone to completion, removal of unreacted this compound can often be achieved by an acidic wash of the organic layer during workup. The protonated amine will be soluble in the aqueous layer.

  • Homocoupled Products: In Suzuki-Miyaura reactions, homocoupling of the boronic acid can occur. Careful control of reaction conditions, particularly rigorous degassing, can minimize this. Purification is typically achieved by column chromatography.

  • Dehalogenated/Deboronated Byproducts: These can be difficult to separate from the desired product due to similar polarities. Careful optimization of the reaction to minimize their formation is the best strategy. If formed, purification may require careful column chromatography with a shallow solvent gradient or preparative HPLC.

  • Urea Byproducts: In acylation or urea formation reactions, symmetrical ureas can form as byproducts.[3] The order of addition of reagents can be crucial to avoid this.[3] Purification is typically achieved by crystallization or column chromatography.

Q3: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but success with aminopyridine substrates requires careful attention to detail.

Best Practices:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere using Schlenk techniques or a glovebox.[4]

  • Dry Glassware and Solvents: All glassware must be oven-dried, and anhydrous, deoxygenated solvents are essential.[4]

  • Reagent Addition Order: A common and effective procedure is to add the palladium catalyst, ligand, and base to the reaction vessel, followed by the aryl halide, the this compound, and finally the solvent.[5]

  • Temperature Control: Reactions are typically heated, often between 80-110 °C, but the optimal temperature should be determined for each specific substrate combination.[6]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the desired biaryl product.

Possible Cause Suggested Solution
Catalyst Poisoning The pyridine nitrogen and/or the amino group of this compound can coordinate to the palladium catalyst, inhibiting its activity.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center.[2]
Protodeboronation The boronic acid is being replaced by a hydrogen atom from residual water or protic solvents. Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.
Poor Solubility One or more of the reactants may not be fully dissolved in the reaction solvent. Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene, DMF).
Suboptimal Base The base may be too strong or too weak, or it may not be sufficiently soluble. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

Possible Cause Suggested Solution
Catalyst Deactivation Oxygen can irreversibly deactivate the palladium catalyst. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.
Hydrodehalogenation The aryl halide is being reduced instead of coupled. This can be promoted by certain ligands and bases. Optimize the ligand and base combination. Sometimes, a milder base can suppress this side reaction.[7]
Steric Hindrance The methyl groups on the pyridine ring may sterically hinder the approach of the amine or the oxidative addition step. Use a more active catalyst system (e.g., a more electron-rich and bulky ligand).
Incorrect Stoichiometry An excess of one reagent can sometimes lead to side reactions. Start with a 1:1.2 ratio of the limiting reagent to the excess reagent and optimize from there.
Acylation Reactions

Problem: Formation of multiple products or low yield of the desired amide.

Possible Cause Suggested Solution
Diacylation If the reaction conditions are too harsh, the initially formed amide may be further acylated. Use a controlled amount of the acylating agent (1.05-1.1 equivalents) and add it slowly at a low temperature (e.g., 0 °C).[8]
Base-Catalyzed Side Reactions The base used to scavenge the acid byproduct can sometimes catalyze other reactions. Use a non-nucleophilic base like triethylamine or pyridine.[9]
Hydrolysis of Acylating Agent If there is water in the reaction, the acyl chloride or anhydride will hydrolyze. Use anhydrous solvents and reagents.
Purification Difficulties The product may be difficult to separate from the base or its salt. An acidic workup can remove a tertiary amine base. If using an inorganic base, filtration may be necessary.
Urea Formation

Problem: Low yield or formation of symmetrical urea byproduct.

Possible Cause Suggested Solution
Reaction of Isocyanate with Itself If the isocyanate is not consumed quickly, it can react with another molecule of isocyanate or with trace water. Add the amine solution to the isocyanate solution to ensure the isocyanate is always the limiting reagent in the immediate reaction environment.
Symmetrical Urea Formation If using a phosgene equivalent like CDI or triphosgene, the order of addition is critical to avoid the formation of symmetrical ureas.[3] Typically, the amine is reacted first with the phosgene equivalent to form a reactive intermediate before the second amine is added.[3]
Low Reactivity of Amine The nucleophilicity of the aminopyridine may be lower than expected. The reaction may require heating or a longer reaction time.
Product Precipitation The urea product may be insoluble in the reaction solvent and precipitate out, potentially hindering the reaction. Choose a solvent in which the product has at least moderate solubility at the reaction temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

This protocol is adapted from a procedure for a structurally similar compound and may require optimization.[10]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Execution: Heat the mixture to reflux (e.g., 100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for specific substrates.[5]

  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 0.02 mmol, 2 mol%), a suitable phosphine ligand if not using a precatalyst, and a base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Acylation with an Acyl Chloride

This protocol is based on standard acylation procedures.[9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 mmol) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be further purified by recrystallization or column chromatography.

General Protocol for Urea Synthesis from an Isocyanate

This protocol follows a standard procedure for urea formation.[6]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM (10 mL).

  • Reagent Addition: To this solution, add the isocyanate (1.0 mmol) dropwise at room temperature. An exotherm may be observed.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate from the solution. Monitor the reaction by TLC.

  • Workup and Purification: If a precipitate has formed, collect the product by filtration and wash with cold solvent. If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes expected yields for reactions with structurally similar aminopyridines, which can serve as a benchmark for optimizing reactions with this compound.

Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O1001285[10]
Buchwald-Hartwig4-BromotolueneN-Methylpiperazine(SIPr)Pd(allyl)Cl, NaOtBuToluene1000.180[8]
Acylation2-Amino-4-methylpyridineAcetic Anhydride-Toluene1002>95[11][12]
Urea SynthesisAnilinePhenyl isocyanate-AcetoneRT3-4High[6]

Visualizations

Experimental_Workflow_Suzuki_Miyaura start Start setup Combine Halopyridine, Boronic Acid, Catalyst, and Base in Flask start->setup solvent Add Degassed Solvent setup->solvent react Heat to Reflux (12-24h) solvent->react workup Aqueous Workup: EtOAc, H2O, Brine react->workup purify Column Chromatography workup->purify end End purify->end

Suzuki-Miyaura Experimental Workflow

Troubleshooting_Low_Yield start Low Yield in Cross-Coupling check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst check_reagents Are Reagents Pure and Anhydrous? check_catalyst->check_reagents No solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos). Use a Pre-catalyst. check_catalyst->solution_catalyst Yes check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? check_reagents->check_conditions Yes solution_reagents Use Anhydrous, Degassed Solvents. Use High-Purity Reagents. check_reagents->solution_reagents No solution_conditions Screen Different Bases (K2CO3, Cs2CO3). Screen Solvents. Optimize Temperature. check_conditions->solution_conditions No

Troubleshooting Low Yields

Acylation_Workflow start Start setup Dissolve Amine and Base in Anhydrous DCM start->setup cool Cool to 0 °C setup->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temp (1-4h) add_acyl_chloride->react workup Aqueous Acid/Base Workup react->workup purify Recrystallization or Column Chromatography workup->purify end End purify->end

Acylation Experimental Workflow

References

Technical Support Center: Cross-Coupling Reactions of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2,4-Dimethylpyridin-3-amine in cross-coupling reactions. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during experimentation.

Troubleshooting Guides

This section addresses common issues observed during the cross-coupling of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows very low conversion of the aryl halide, with this compound remaining largely unreacted. What are the potential causes and solutions?

Answer: Low or no conversion is a frequent issue when working with aminopyridines due to their inherent electronic and structural properties. The primary causes often revolve around catalyst inhibition and suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen of this compound can coordinate to the palladium catalyst. This coordination can form inactive or less active catalytic species, effectively slowing down or halting the catalytic cycle.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands sterically encumber the palladium center, which can disfavor the coordination of the pyridine nitrogen and maintain the catalyst's activity.[3]

  • Potential Cause 2: Inactive Catalyst. The active Pd(0) species is susceptible to deactivation by oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Using a pre-catalyst, which generates the active Pd(0) species in situ, can also improve results.[1]

  • Potential Cause 3: Poor Solubility. If reagents are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Screen different solvents such as dioxane, toluene, or DMF. Gentle heating can improve solubility, but care must be taken to avoid thermal decomposition.[1]

Issue 2: Significant Formation of Dehalogenated Byproduct

Question: I am observing a significant amount of the dehalogenated aryl starting material (Ar-H instead of Ar-Br/Cl) alongside my desired product. How can I minimize this side reaction?

Answer: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings.[4] It occurs when a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[5]

  • Potential Cause 1: Source of Hydride. The hydride species can originate from various sources, including the amine base, protic impurities in the solvent, or even the amine coupling partner itself under certain conditions.[6]

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and thoroughly dried bases.[1]

      • Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote dehalogenation. Screening alternative bases like LHMDS or K₃PO₄ may be beneficial.[3][6]

  • Potential Cause 2: Ligand Choice. The ligand can influence the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct.

    • Solution: Screening different ligands can identify a system that favors the desired C-N bond formation. Ligands like RuPhos and BrettPhos have shown efficacy in couplings with aminopyridines.[3]

Issue 3: Formation of Homocoupled Products

Question: My reaction mixture contains a significant amount of the homocoupled aryl halide (Ar-Ar). What is causing this and how can I prevent it?

Answer: Homocoupling of the aryl halide is a competitive side reaction that consumes the starting material and complicates purification.

  • Potential Cause 1: In-situ Reduction of Pd(II) to Pd(0). The reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes initiate the homocoupling of the aryl halide.[4]

    • Solution: Consider starting with a Pd(0) source like Pd₂(dba)₃. Alternatively, using well-defined precatalysts (e.g., G3 or G4 palladacycles) can lead to a cleaner generation of the active catalyst.[1]

  • Potential Cause 2: High Reaction Temperature. Elevated temperatures can sometimes favor the homocoupling pathway.

    • Solution: Attempt to run the reaction at a lower temperature for a longer duration. This may require a more active catalyst system to achieve full conversion.[1]

Summary of Side Reactions and Mitigation Strategies

Side ReactionCommon CausesRecommended Solutions
Catalyst Inhibition Coordination of pyridine nitrogen to the Pd center.Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[3]
Dehalogenation Presence of protic impurities; formation of Pd-hydride species.[4][6]Use anhydrous solvents and reagents; screen different bases (e.g., LHMDS, K₃PO₄).[1][6]
Aryl Homocoupling Suboptimal catalyst activation; high reaction temperatures.[4]Use a Pd(0) source or advanced precatalyst; lower the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in Buchwald-Hartwig amination? A1: The primary challenge arises from the pyridine nitrogen atom. Its ability to act as a ligand for the palladium catalyst can lead to the formation of off-cycle, inactive complexes, thereby inhibiting the desired catalytic turnover.[1][3] This requires careful selection of bulky supporting ligands to sterically shield the palladium center.

Q2: Which general catalyst system is a good starting point for coupling with this compound? A2: A robust starting point for the Buchwald-Hartwig amination of this compound with aryl halides is a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. Systems involving RuPhos or BrettPhos precatalysts with a strong, non-nucleophilic base like LHMDS have proven effective.[3]

Q3: Can I use this compound in Suzuki or Sonogashira reactions? A3: While this compound is primarily used as a nucleophile in C-N couplings like the Buchwald-Hartwig reaction, it is generally not a direct participant in Suzuki (C-C) or Sonogashira (C-C) reactions. In those contexts, side reactions would primarily involve the other coupling partners, such as homocoupling of boronic acids in Suzuki reactions or Glaser coupling of terminal alkynes in Sonogashira reactions.[7][8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This is a generalized procedure and requires optimization for specific substrates.

  • Reagent Preparation: In a glovebox, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), a bulky phosphine ligand precatalyst (e.g., RuPhos G3, 2 mol%), and the base (e.g., LHMDS, 2.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) to the vial.

  • Reaction Setup: Seal the vial with a PTFE-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block on a stirrer hotplate.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Inhibition Inactive [L-Pd(Py-Amine)] Complex Pd0->Inhibition Pyridine Coordination Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination PdH_Species L-Pd(II)(H)(X) OA_Complex->PdH_Species Hydride Source Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Amido_Complex->Product Dehalogenation Ar-H PdH_Species->Dehalogenation Reductive Elimination caption Fig. 1: Buchwald-Hartwig cycle with key side reactions.

Caption: Fig. 1: Buchwald-Hartwig cycle with key side reactions.

Troubleshooting_Workflow start Low Yield or Incomplete Conversion check_sm Starting Material (SM) Consumed? start->check_sm check_byproducts Major Byproducts? check_sm->check_byproducts Yes cause_inhibition Potential Cause: Catalyst Inhibition check_sm->cause_inhibition No sm_yes Yes sm_no No byproduct_dehalo Dehalogenation (Ar-H) check_byproducts->byproduct_dehalo Ar-H byproduct_homo Homocoupling (Ar-Ar) check_byproducts->byproduct_homo Ar-Ar cause_hydride Potential Cause: Hydride Source byproduct_dehalo->cause_hydride cause_temp Potential Cause: High Temp / Catalyst Activation byproduct_homo->cause_temp solution_ligand Solution: Use Bulky Ligand (e.g., RuPhos) cause_inhibition->solution_ligand solution_anhydrous Solution: Use Anhydrous Conditions, Screen Bases cause_hydride->solution_anhydrous solution_temp Solution: Lower Temperature, Use Pd(0) Source cause_temp->solution_temp caption Fig. 2: Troubleshooting workflow for low-yielding reactions.

Caption: Fig. 2: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Degradation Pathways of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,4-Dimethylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of similar substituted pyridines, the initial microbial attack is likely to be an oxidative process. The most probable first steps involve either hydroxylation of the pyridine ring or oxidation of one of the methyl groups. Ring hydroxylation is a common strategy employed by microorganisms to destabilize the aromatic ring, preparing it for subsequent cleavage. Oxidation of a methyl group to a hydroxymethyl group, and then potentially to a carboxylic acid, is another well-documented pathway for alkylpyridine degradation.

Q2: What are the expected metabolic pathways for this compound in mammalian systems?

In mammalian systems, the biotransformation of this compound is expected to proceed through Phase I and Phase II metabolic reactions. A likely Phase I reaction is N-oxidation of the pyridine ring nitrogen, a common metabolic route for 3-substituted pyridines. Other possible Phase I reactions include hydroxylation of the pyridine ring or oxidation of the methyl groups. Following Phase I, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are more easily excreted.

Q3: What is the difference between decolorization and mineralization in degradation studies?

This is a critical distinction. Decolorization refers to the loss of color in a solution, which for many aromatic compounds, including pyridine derivatives, may occur with the initial cleavage of the aromatic ring. However, this does not mean the compound has been fully degraded. Mineralization is the complete breakdown of the organic molecule into simple, non-toxic inorganic compounds like carbon dioxide (CO₂), water (H₂O), and inorganic ions. The ultimate goal of an effective degradation strategy is to achieve full mineralization, not just decolorization, as the intermediate degradation products can sometimes be more toxic than the parent compound.

Q4: My microbial culture is not degrading this compound. What are some possible reasons?

There are several potential reasons for a lack of degradation. The microbial strain may not possess the necessary enzymes to attack this specific substrate. The concentration of this compound may be too high, leading to toxicity and inhibition of microbial growth and enzymatic activity. Conversely, if the concentration is too low, it may not be sufficient to induce the expression of the required catabolic enzymes. Other factors to consider are suboptimal culture conditions (pH, temperature, aeration) or the absence of necessary co-factors for the enzymes. It's also possible that the degradation is occurring through co-metabolism, which requires the presence of a primary growth substrate.

Troubleshooting Guides

Issue 1: Inconsistent or poor reproducibility of degradation results.

  • Possible Cause: Variability in inoculum preparation.

    • Solution: Standardize the age and density of the microbial culture used for inoculation. Ensure thorough mixing of the culture before transfer.

  • Possible Cause: Fluctuations in experimental conditions.

    • Solution: Tightly control and monitor pH, temperature, and aeration. Use buffered media to maintain a stable pH.

  • Possible Cause: Instability of the compound or its degradation products.

    • Solution: Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., freezing, addition of a quenching agent).

Issue 2: Identification of unexpected metabolites in analytical results (HPLC, GC-MS).

  • Possible Cause: Abiotic degradation of the parent compound or intermediates.

    • Solution: Run a sterile control experiment (without microorganisms) to distinguish between biological and chemical degradation.

  • Possible Cause: Contamination of the culture medium or analytical standards.

    • Solution: Analyze a blank medium sample to check for interfering peaks. Verify the purity of your analytical standards.

  • Possible Cause: The formation of artifacts during sample preparation.

    • Solution: Simplify the sample preparation workflow. Test for the stability of the compound and its expected metabolites under your extraction and derivatization conditions.

Issue 3: Peak tailing or poor peak shape in HPLC analysis of degradation samples.

  • Possible Cause: Interaction of the amine group with residual silanols on the HPLC column.

    • Solution: Use a base-deactivated column. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations. Adjust the mobile phase pH to suppress the ionization of the amine.

  • Possible Cause: Column overload.

    • Solution: Dilute the sample or inject a smaller volume.

  • Possible Cause: Contamination of the column or guard column.

    • Solution: Flush the column with a strong solvent. If using a guard column, replace it.

Data Presentation

Table 1: Summary of Potential Metabolites from the Degradation of this compound

Putative MetabolitePotential PathwayAnalytical Technique for Identification
This compound-N-oxideMammalian MetabolismLC-MS
2-Hydroxymethyl-4-methylpyridin-3-amineMicrobial/MammalianGC-MS (after derivatization), LC-MS
4-Hydroxymethyl-2-methylpyridin-3-amineMicrobial/MammalianGC-MS (after derivatization), LC-MS
2,4-Dimethyl-5-hydroxypyridin-3-amineMicrobial/MammalianGC-MS (after derivatization), LC-MS
Ring-cleavage products (e.g., succinic acid derivatives)Microbial DegradationGC-MS (after derivatization), NMR

Experimental Protocols

Protocol 1: General Procedure for Microbial Degradation Assay

  • Prepare Medium: Prepare a minimal salts medium appropriate for the chosen microbial strain.

  • Inoculum Preparation: Grow the microbial strain in a suitable rich medium until the mid-logarithmic phase. Harvest the cells by centrifugation and wash with the minimal salts medium to remove any residual rich medium.

  • Experimental Setup: In sterile flasks, add the minimal salts medium and the desired concentration of this compound from a sterile stock solution.

  • Inoculation: Inoculate the flasks with the washed microbial cells to a predetermined optical density (e.g., OD600 of 0.1). Include a sterile control flask (no inoculum) to check for abiotic degradation.

  • Incubation: Incubate the flasks under appropriate conditions of temperature and shaking.

  • Sampling: At regular time intervals, withdraw aliquots from each flask for analysis.

  • Sample Preparation: Centrifuge the aliquots to remove microbial cells. The supernatant can be directly analyzed or subjected to extraction procedures depending on the analytical method.

  • Analysis: Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound and to identify any degradation products.

Protocol 2: Sample Preparation for GC-MS Analysis of Metabolites

  • Extraction: To 1 mL of the cell-free supernatant, add a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Drying: Pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Derivatization (if necessary): For polar metabolites containing -OH or -NH2 groups, derivatization is often required to increase volatility. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Add the derivatizing agent and incubate as required (e.g., 60°C for 30 minutes).

  • Analysis: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) and inject it into the GC-MS.

Mandatory Visualization

cluster_microbial Microbial Degradation cluster_mammalian Mammalian Metabolism Parent This compound Hydroxylation Hydroxylation of Pyridine Ring Parent->Hydroxylation Methyl_Oxidation Oxidation of Methyl Group Parent->Methyl_Oxidation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Oxidized_Methyl_Intermediate Hydroxymethyl/Carboxy Intermediate Methyl_Oxidation->Oxidized_Methyl_Intermediate Ring_Cleavage Ring Cleavage Hydroxylated_Intermediate->Ring_Cleavage Oxidized_Methyl_Intermediate->Ring_Cleavage Central_Metabolites Central Metabolites (e.g., succinate) Ring_Cleavage->Central_Metabolites Parent2 This compound N_Oxidation N-Oxidation Parent2->N_Oxidation N_Oxide N-Oxide Metabolite N_Oxidation->N_Oxide PhaseII Phase II Conjugation (Glucuronidation/Sulfation) N_Oxide->PhaseII Excretion Excreted Conjugate PhaseII->Excretion

Caption: Putative degradation pathways of this compound.

cluster_workflow Experimental Workflow Start Start: Degradation Experiment Sampling Time-course Sampling Start->Sampling Sample_Prep Sample Preparation (e.g., Extraction) Sampling->Sample_Prep Analysis Instrumental Analysis (HPLC, GC-MS) Sample_Prep->Analysis Data_Processing Data Processing & Interpretation Analysis->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Pathway_Elucidation Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: General workflow for studying degradation pathways.

cluster_troubleshooting Troubleshooting Logic Problem Problem: Incomplete Degradation Check_Toxicity Is the compound toxic to the microbes? Problem->Check_Toxicity Check_Conditions Are culture conditions (pH, temp) optimal? Check_Toxicity->Check_Conditions No Lower_Concentration Solution: Lower substrate concentration Check_Toxicity->Lower_Concentration Yes Check_Induction Is substrate concentration sufficient for enzyme induction? Check_Conditions->Check_Induction Yes Optimize_Conditions Solution: Optimize culture conditions Check_Conditions->Optimize_Conditions No Vary_Concentration Solution: Test a range of concentrations Check_Induction->Vary_Concentration No

Caption: Troubleshooting decision tree for incomplete degradation.

Technical Support Center: Catalyst Removal from 2,4-Dimethylpyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts from the synthesis of 2,4-Dimethylpyridin-3-amine.

Troubleshooting Guides

This section addresses specific issues users may encounter during the purification of this compound, particularly concerning the removal of residual palladium and nickel catalysts, which are commonly employed in the synthesis of pyridine derivatives.

Issue 1: High Levels of Residual Catalyst (Palladium or Nickel) in the Final Product

  • Question: After standard filtration, I'm still detecting high levels of palladium/nickel in my this compound product. What could be the cause and how can I resolve this?

  • Answer: High residual catalyst levels are often due to the formation of soluble metal complexes or finely dispersed nanoparticles that pass through standard filters. The amine functionality of your product can chelate with the metal, enhancing its solubility in the organic phase.[1]

    Solutions:

    • Celite® Filtration: Ensure you are using a thick pad of Celite (at least 1-2 cm) and that it is well-compacted. Pre-wetting the Celite pad with the solvent before filtration can improve its efficacy.[1] If you suspect very fine particles, consider a second filtration through a fresh Celite pad.

    • Activated Carbon Treatment: Soluble catalyst species can often be removed by adsorption onto activated carbon. However, this method can sometimes lead to product loss due to non-specific adsorption.[1] It is advisable to perform a small-scale test to determine the optimal amount of carbon and contact time.

    • Metal Scavengers: For challenging cases, specialized metal scavengers are highly effective. These are solid-supported reagents (often silica or polymer-based) with functional groups that have a high affinity for specific metals. For palladium, thiol-based scavengers are very effective.[1] For nickel, scavengers containing amines, thiols, or other chelating agents can be used.

    • Acid-Base Extraction: The basic nature of this compound allows for purification via acid-base extraction. By washing the organic solution with a dilute acid (e.g., 1 M HCl), the amine product will be protonated and move to the aqueous phase, leaving less polar, non-basic impurities and some catalyst complexes in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Issue 2: Significant Product Loss During Purification

  • Question: I'm successfully removing the catalyst, but my product yield is significantly lower after the purification step. How can I minimize this loss?

  • Answer: Product loss during purification can occur due to several factors, including adsorption onto the filtration medium or scavenger, or incomplete extraction.

    Solutions:

    • Thorough Washing: When using Celite, activated carbon, or a solid-supported scavenger, ensure you wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.

    • Optimize Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. This can be determined by running small-scale optimization experiments.

    • Scavenger Screening: If using a scavenger, screen a few different types to find one that is selective for the metal catalyst with minimal affinity for your product.

    • Extraction Optimization: If performing an acid-base extraction, ensure the pH for both the acidic and basic washes is optimal for complete transfer of your product between phases. Perform multiple extractions with smaller volumes of solvent for better recovery.

Issue 3: Difficulty in Achieving High Purity of this compound

  • Question: After removing the catalyst, my product is still not pure. What other purification techniques can I try?

  • Answer: If catalyst removal methods alone do not yield a product of sufficient purity, other purification techniques should be employed.

    Solutions:

    • Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. Due to the basic nature of the amine, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

    • Crystallization: If your product is a solid, crystallization can be a highly effective final purification step. Choosing the right solvent system is critical. A good solvent will dissolve the compound when hot but have low solubility when cold. Anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, can also be effective.[2][3]

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used in the synthesis of this compound?

A1: Based on the synthesis of structurally similar compounds, palladium and nickel catalysts are commonly used for cross-coupling and amination reactions to form the substituted pyridine ring.[4]

Q2: How can I determine if the residual catalyst is in a heterogeneous or homogeneous form?

A2: Heterogeneous catalysts (e.g., Pd/C) are solid particles and can often be seen in the reaction mixture. If the reaction mixture is clear and colored (often yellow or brown for palladium complexes), it is likely that you have a soluble, homogeneous catalyst.

Q3: What is Celite, and how does it help in catalyst removal?

A3: Celite is a diatomaceous earth filter aid. It forms a porous filter bed that can trap fine solid particles, such as heterogeneous catalysts or precipitated metal nanoparticles, which might otherwise pass through standard filter paper.[1]

Q4: Are metal scavengers reusable?

A4: Some metal scavengers can be regenerated and reused, but this depends on the specific type of scavenger and the nature of the captured metal. It is best to consult the manufacturer's instructions.

Q5: What analytical techniques can I use to quantify the amount of residual catalyst in my product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are highly sensitive techniques for quantifying trace amounts of metals.[5]

Data Presentation

The following tables summarize the typical efficiency of various catalyst removal techniques. The actual efficiency will depend on the specific reaction conditions, the nature of the catalyst, and the properties of the product.

Table 1: Comparison of Palladium Removal Methods

Removal MethodTypical Initial Pd (ppm)Typical Final Pd (ppm)Product Recovery (%)Notes
Filtration (Celite®) >1000 (heterogeneous)<100>95Effective for insoluble Pd species.[1]
Activated Carbon 200 - 100010 - 5070 - 90Can lead to product loss.[1]
Thiol-based Scavenger 200 - 1000<10>90Highly selective for palladium.[1]
Column Chromatography 100 - 500<2060 - 80Good for simultaneous purification.

Table 2: Comparison of Nickel Removal Methods

Removal MethodTypical Initial Ni (ppm)Typical Final Ni (ppm)Product Recovery (%)Notes
Filtration (Celite®) >1000 (heterogeneous)<150>95Effective for insoluble Ni particles.
Amine-based Scavenger 300 - 1500<20>85Good selectivity for nickel.[6]
Acid-Base Extraction 200 - 800<50>90Exploits the basicity of the amine product.
Column Chromatography 100 - 600<3060 - 80Can be effective but may require optimization.

Experimental Protocols

Protocol 1: Catalyst Removal by Filtration through Celite®

This protocol is a standard first step for removing heterogeneous catalysts or precipitated metal particles.

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel diameter. Add a 1-2 cm layer of Celite® onto the filter paper. Gently tap the side of the funnel to level the Celite®.

  • Pre-wet the Pad: Gently pour the reaction solvent over the Celite® pad until it is saturated. Apply a gentle vacuum to pull the solvent through, which helps to compact the pad and remove any air pockets.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. This will prevent clogging of the filter pad.

  • Filter the Mixture: Carefully pour the diluted reaction mixture onto the center of the Celite® pad under a gentle vacuum.

  • Wash the Pad: Wash the filter cake thoroughly with several portions of fresh solvent to ensure all the product is recovered.

  • Collect the Filtrate: The combined filtrate contains your product, now free of insoluble catalyst particles.

Protocol 2: Catalyst Removal using Activated Carbon

This protocol is effective for removing soluble catalyst species.

  • Dissolve the Crude Product: After initial workup (e.g., solvent removal), dissolve the crude this compound in a suitable solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours. The optimal time and temperature should be determined on a small scale.

  • Filter through Celite®: Filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the activated carbon. It is important to use Celite® as fine carbon particles can pass through standard filter paper.

  • Wash and Concentrate: Wash the Celite®/carbon cake with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure.

Protocol 3: Catalyst Removal using a Solid-Supported Metal Scavenger

This protocol offers a highly selective method for removing specific metal catalysts.

  • Select a Scavenger: Choose a scavenger with high affinity for the target metal (e.g., a thiol-based scavenger for palladium).

  • Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.

  • Add the Scavenger: Add the scavenger resin to the solution (typically 2-5 equivalents relative to the initial amount of catalyst).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for 4-16 hours. Consult the scavenger manufacturer's recommendations for optimal conditions.

  • Filter and Wash: Filter off the scavenger resin. Wash the resin with fresh solvent to recover the product.

  • Concentrate the Solution: Combine the filtrate and washings and remove the solvent to obtain the purified product.

Mandatory Visualization

Catalyst_Removal_Workflow start Crude Reaction Mixture (contains this compound and catalyst) filtration Filtration through Celite® start->filtration analysis1 Analyze for Residual Catalyst (e.g., ICP-MS) filtration->analysis1 decision1 Catalyst Level Acceptable? analysis1->decision1 scavenger Treatment with Metal Scavenger scavenger->filtration activated_carbon Treatment with Activated Carbon activated_carbon->filtration chromatography Column Chromatography final_product Pure this compound chromatography->final_product crystallization Crystallization crystallization->final_product decision2 Purity Acceptable? final_product->decision2 decision1->scavenger No (Soluble Catalyst) decision1->activated_carbon No (Alternative) decision1->final_product Yes decision2->chromatography No decision2->crystallization No (if solid)

Caption: A general workflow for the removal of catalysts from this compound reactions.

Troubleshooting_Logic issue1 High Residual Catalyst cause1a Soluble Catalyst Complexes issue1->cause1a cause1b Fine Catalyst Particles issue1->cause1b issue2 Low Product Yield cause2a Product Adsorption issue2->cause2a cause2b Incomplete Extraction issue2->cause2b issue3 Low Purity cause3a Organic Impurities issue3->cause3a cause3b Isomeric Byproducts issue3->cause3b solution1a Use Metal Scavenger cause1a->solution1a solution1b Activated Carbon cause1a->solution1b solution1c Thicker Celite® Pad cause1b->solution1c solution2a Thoroughly Wash Filter Cake cause2a->solution2a solution2b Optimize Scavenger Amount cause2a->solution2b solution2c Optimize Extraction pH cause2b->solution2c solution3a Column Chromatography cause3a->solution3a solution3b Crystallization cause3a->solution3b cause3b->solution3a

Caption: A logical diagram connecting common problems to their potential causes and solutions.

References

Technical Support Center: Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during synthetic procedures. Aminopyridines are crucial building blocks in medicinal chemistry, and their synthesis, while common, is often fraught with challenges related to regioselectivity, harsh reaction conditions, and purification.[1][2][3]

This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered in the synthesis of substituted aminopyridines.

Q1: My electrophilic aromatic substitution (EAS) on a pyridine ring is resulting in very low yields. What can I do to improve it?

A1: Low yields in electrophilic aromatic substitution on pyridines are common due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack.[4] This often necessitates harsh reaction conditions.[4]

Troubleshooting Steps:

  • Activate the Ring with an N-oxide: A highly effective strategy is to first oxidize the pyridine to its corresponding N-oxide.[5] The N-oxide is significantly more reactive towards electrophiles and strongly directs substitution to the C4 position.[5] The N-oxide group can be subsequently removed via deoxygenation to yield the desired substituted pyridine.[5]

  • Introduce Activating Groups: If your synthetic route allows, installing an electron-donating group (EDG) like -NH2 or -OCH3 onto the ring will increase its reactivity towards electrophiles.[4]

  • Reaction Conditions: Ensure that your reaction is performed under strictly anhydrous conditions, as trace amounts of water can quench strong Lewis or Brønsted acid catalysts required for the reaction.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a halopyridine and obtaining a mixture of C2 and C4 isomers. How can I improve the regioselectivity?

A2: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions.[5][6] This is because the negative charge of the Meisenheimer intermediate formed during the reaction can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[5][6] The distribution between C2 and C4 products is influenced by several factors:

  • Steric Hindrance: This is the most common factor to leverage. A bulky nucleophile will preferentially attack the less sterically hindered position.[5] Similarly, bulky substituents on the pyridine ring adjacent to the C2 position will direct the incoming nucleophile to the more accessible C4 position.[5]

  • Electronic Effects: The electronic properties of other substituents on the ring can influence the relative electron deficiency at the C2 and C4 positions, though this effect is often secondary to sterics.

  • Solvent Effects: Experimenting with solvents of varying polarity and hydrogen-bonding capabilities can sometimes influence the product ratio.

Q3: My Chichibabin reaction is giving a low yield and significant byproducts. What are the common pitfalls?

A3: The Chichibabin reaction, which directly aminates the pyridine ring using sodium amide (NaNH₂), is a powerful but sensitive transformation.[1][7]

Common Issues & Solutions:

  • Dimerization: Dimerization to form bipyridines can be a significant side reaction, particularly with certain substrates like 4-tert-butylpyridine.[7] Running the reaction at a lower concentration or temperature may mitigate this.

  • Reagent Quality: The purity of the sodium amide is crucial. Interestingly, very pure NaNH₂ may not react well, while less pure reagent often gives better yields, possibly due to the catalytic effect of impurities.[8] It may be necessary to screen different batches or suppliers of sodium amide.

  • Reaction Inhibition: Electron-withdrawing groups on the pyridine ring inhibit the Chichibabin reaction.[7] They can decrease the basicity of the ring nitrogen or form complexes with the sodium amide.[7] This reaction is best suited for electron-rich or unsubstituted pyridines.

  • Reaction Mechanism: The reaction proceeds via a σ-adduct (Meisenheimer adduct) intermediate, and its formation is often the rate-determining step.[7] The reaction is formally a nucleophilic substitution of a hydride (H⁻).[7][9]

Q4: My Buchwald-Hartwig amination of a chloropyridine has stalled or shows low conversion. What are the first parameters to check?

A4: The Buchwald-Hartwig amination is a versatile palladium-catalyzed C-N bond-forming reaction, but its success with electron-deficient heteroaryles like chloropyridines depends on the careful optimization of several parameters.[10][11]

Key Parameters to Troubleshoot:

  • Ligand Choice: The ligand is critical. Sterically hindered biarylphosphine ligands are often required for challenging couplings. For chloropyridines, highly active proazaphosphatrane ligands have shown great efficiency.[11]

  • Base Selection: The choice of base is crucial and substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, though they may require higher temperatures.[12]

  • Solvent: The solvent must be anhydrous and degassed to prevent catalyst decomposition.[12] Toluene and dioxane are standard choices, while THF or t-BuOH can be beneficial for more polar substrates.[12]

  • Reagent Purity: Ensure all reagents (palladium precursor, ligand, base, amine, and halide) are of high purity and free from impurities that could poison the catalyst.[12]

Q5: How can I minimize the formation of the hydrodehalogenated byproduct in my palladium-catalyzed amination?

A5: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a frequent side reaction that competes with the desired C-N bond formation.[12] It often occurs via β-hydride elimination from the palladium-amido complex.[12]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The steric and electronic properties of the phosphine ligand are paramount. Switching to a more sterically bulky ligand can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination step.

  • Base and Temperature: Using a weaker base or running the reaction at a lower temperature can sometimes reduce the rate of this side reaction, although it may also slow down the desired reaction. Careful optimization is needed.

Q6: I am working with a multifunctional pyridine. When is it necessary to use a protecting group on the amino functionality?

A6: Protecting groups are essential when you have multiple reactive functional groups in a molecule and need to perform a reaction selectively at one site.[13] For an aminopyridine, you should use a protecting group on the nitrogen if:

  • The amino group can react with the reagents you plan to use in a subsequent step (e.g., it can be acylated, alkylated, or oxidized).

  • The free amino group interferes with a desired reaction. For example, the basicity of the amino group might neutralize an acid catalyst.

  • The amino group directs a reaction to an undesired position. For example, the N-Boc-3-aminopyridine can be used as a directing group for halogenation.[14]

Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be installed and removed under specific, mild conditions.[15][16] The use of "orthogonal" protecting groups, which can be removed under different conditions, allows for the selective deprotection of one group in the presence of others.[13][16]

Q7: What are the most effective strategies for purifying substituted aminopyridines?

A7: The basicity of the pyridine nitrogen and the amino group can make purification challenging, often leading to streaking on silica gel columns.[17]

Effective Purification Techniques:

  • Column Chromatography: To mitigate streaking on silica gel, add a small amount of a basic modifier like triethylamine (~1-3%) or ammonia in methanol to the eluent.

  • Crystallization: If your product is a solid, crystallization or recrystallization is an excellent method for obtaining highly pure material.

  • Acid/Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent and extract it into an aqueous acid solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified aminopyridine back into an organic solvent.

  • Cation-Exchange Chromatography: This is a powerful technique for separating basic compounds like aminopyridines from neutral or acidic byproducts and can be particularly useful for large-scale preparations.[18]

Data & Reaction Conditions

Quantitative data is essential for planning and optimizing experiments. The following tables summarize typical conditions and outcomes for key reactions.

Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination

Issue Potential Cause Recommended Solution(s)
Low or No Conversion Inactive catalyst Ensure reagents are pure and solvents are anhydrous/degassed.[12]
Improper ligand/base combination Screen different ligands (e.g., biarylphosphines) and bases (NaOtBu, Cs₂CO₃, K₃PO₄).[12]
Reaction temperature too low Gradually increase the temperature, monitoring for decomposition.
Significant Side Products Hydrodehalogenation Use a bulkier ligand; optimize the base and temperature.[12]
Dimerization of aryl halide Lower the catalyst loading or run the reaction at a lower concentration.
Substrate Decomposition Base is too strong Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[12]

| | Temperature is too high | Reduce the reaction temperature. |

Table 2: Representative Yields in Aminopyridine Synthesis

Reaction Type Substrate Amine/Reagent Product Yield (%) Reference
Chichibabin Pyridine n-Butylamine 2-(Butylamino)pyridine 93 [19]
Chichibabin 4-tert-butylpyridine Sodium amide 2-Amino-4-tert-butylpyridine 11 [7]
Buchwald-Hartwig 2-Bromopyridine Volatile amines Various 2-aminopyridines (not specified) [20]
SNAr 2-Chloro-3-nitropyridine Various amides Various 2-amino-3-nitropyridines Good [21]

| From N-Oxide | Pyridine N-Oxide | Isocyanides | Various 2-aminopyridines | up to 84 |[22] |

Visualized Workflows and Concepts

G start Low Yield / Conversion in Buchwald-Hartwig Rxn reagents Check Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalyst System start->catalyst reagents_q1 Are starting materials pure? reagents->reagents_q1 conditions_q1 Is temperature optimal? conditions->conditions_q1 catalyst_q1 Is the Pd source active? catalyst->catalyst_q1 reagents_q2 Are solvents anhydrous and degassed? reagents_q1->reagents_q2 Yes solution_repurify Repurify starting materials reagents_q1->solution_repurify No solution_solvent Use fresh, dry, degassed solvent reagents_q2->solution_solvent No conditions_q2 Is reaction time sufficient? conditions_q1->conditions_q2 Yes solution_temp Screen temperature range conditions_q1->solution_temp No solution_time Monitor by LCMS/TLC over time conditions_q2->solution_time No catalyst_q2 Is the ligand appropriate for the substrate? catalyst_q1->catalyst_q2 Yes catalyst_q3 Is the base suitable? catalyst_q2->catalyst_q3 Yes solution_ligand Screen alternative ligands catalyst_q2->solution_ligand No solution_base Screen alternative bases (e.g., NaOtBu, Cs2CO3) catalyst_q3->solution_base No

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig aminations.

G start Desired Substitution Position? pos_2_6 C2 or C6 Position start->pos_2_6 pos_4 C4 Position start->pos_4 pos_3_5 C3 or C5 Position start->pos_3_5 method_chichibabin Chichibabin Reaction (Direct Amination) pos_2_6->method_chichibabin method_snar SNAr on 2- or 6-Halopyridine pos_2_6->method_snar method_buchwald Buchwald-Hartwig on 2- or 6-Halopyridine pos_2_6->method_buchwald pos_4->method_snar (on 4-halopyridine) pos_4->method_buchwald (on 4-halopyridine) method_n_oxide 1. Form N-Oxide 2. EAS (e.g., Nitration) 3. Reduction/Deoxygenation pos_4->method_n_oxide (on 4-halopyridine) method_eas Direct EAS (Often low yield) pos_3_5->method_eas method_lithiation Directed Ortho Metalation (DoM) then Electrophile pos_3_5->method_lithiation

Caption: Decision tree for selecting a synthetic strategy for aminopyridines.

Key Experimental Protocols

Protocol 1: General Procedure for Chichibabin Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium amide (1.2 - 2.5 equivalents).

  • Solvent Addition: Add a dry, inert solvent such as toluene or xylene.[8]

  • Substrate Addition: Heat the stirred suspension to reflux. Add the substituted pyridine (1.0 equivalent), either neat or as a solution in the same dry solvent, dropwise over 30 minutes.

  • Reaction: Maintain the reaction at reflux. The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a colored intermediate.[7] Continue heating for 2-8 hours or until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, portion-wise addition of water, followed by a saturated aqueous solution of ammonium chloride to neutralize any remaining sodium amide.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (often with a triethylamine-doped eluent) or crystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol is a general guideline. The choice of ligand, base, and temperature is critical and must be determined experimentally.

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[12]

  • Reagent Addition: Add the 2-chloropyridine derivative (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane via syringe.[12] Purge the vessel with argon or nitrogen for 5-10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or crystallization to yield the desired N-substituted-2-aminopyridine.

Protocol 3: Synthesis of a 4-Substituted Pyridine via an N-Oxide Intermediate

This is a two-step procedure involving oxidation and then substitution.

Part A: Pyridine N-Oxide Formation [5]

  • Setup: In a round-bottom flask, dissolve the pyridine derivative (1.0 equivalent) in a suitable solvent.

  • Oxidation: Add an oxidizing agent such as 40% peracetic acid at a rate that maintains the desired reaction temperature (e.g., 85°C).[5]

  • Workup: After the reaction is complete, the solvent (e.g., acetic acid) is typically removed under vacuum. The residue can then be purified by distillation or crystallization to yield the pyridine N-oxide.[5]

Part B: Electrophilic Substitution (e.g., Nitration)

  • Setup: In a flask cooled in an ice bath, add the pyridine N-oxide (1.0 equivalent).

  • Reaction: Slowly add a nitrating mixture (e.g., a mixture of sulfuric acid and nitric acid) while maintaining a low temperature.

  • Workup: After the reaction is complete, pour the mixture over ice and carefully neutralize it with a base (e.g., sodium carbonate).

  • Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers and concentrate them. Purify the resulting 4-nitro-pyridine-N-oxide by crystallization or column chromatography. The nitro group can then be reduced to an amino group, and the N-oxide can be deoxygenated as needed.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. 2,4-Dimethylpyridin-3-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unambiguous identification and purity assessment necessitate the use of a suite of analytical techniques. This guide provides a comparative overview of the principal analytical methods for the characterization of this compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Executive Summary of Analytical Techniques

A variety of analytical techniques can be employed to confirm the structure and assess the purity of this compound. Each method provides unique and complementary information. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy are indispensable for structural elucidation. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are paramount for separation, identification, and quantification of the compound and any potential impurities.

This guide will delve into the principles, experimental protocols, and expected data for each of these techniques, presenting a clear comparison to facilitate the selection of the most appropriate analytical strategy for your research and development needs.

Data Presentation: A Comparative Overview

Table 1: Chromatographic Methods Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Stationary Phase C18 reverse-phase column5% Phenyl-methylpolysiloxane capillary column
Mobile Phase/Carrier Gas Acetonitrile and water with a buffer (e.g., ammonium acetate)Helium
Detection UV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS)
Expected Retention Time Dependent on specific column and mobile phase composition; typically in the range of 3-10 minutes for similar compounds.Dependent on column and temperature program; typically in the range of 5-15 minutes for similar compounds.
Key Quantitative Data Retention Time (t_R), Peak Area, Purity (%)Retention Time (t_R), Mass-to-charge ratio (m/z) of fragment ions, Relative Abundance
Primary Application Purity determination, quantification, and impurity profiling.Identification, quantification of volatile impurities, and structural confirmation through fragmentation patterns.

Table 2: Spectroscopic Methods Comparison

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyFTIR SpectroscopyUV-Vis SpectroscopyMass Spectrometry (from GC-MS)
Principle Measures the magnetic properties of hydrogen nuclei to elucidate the molecular structure.Measures the magnetic properties of carbon-13 nuclei to identify the carbon framework.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Measures the absorption of ultraviolet and visible light, providing information about conjugated systems.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆KBr pellet or Nujol mullMethanol or AcetonitrileGaseous state (from GC)
Expected Chemical Shifts (δ ppm) Aromatic protons: ~6.5-8.0 ppm; Methyl protons: ~2.0-2.5 ppm; Amine protons: variable, ~3.5-5.0 ppm.Aromatic carbons: ~110-160 ppm; Methyl carbons: ~15-25 ppm.N-H stretch: ~3300-3500 cm⁻¹; C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-3000 cm⁻¹; C=C and C=N stretch: ~1400-1650 cm⁻¹.λ_max typically in the range of 250-300 nm for aminopyridine systems.[1]Molecular ion [M]⁺ at m/z 122. Key fragments from loss of methyl (m/z 107) and subsequent ring fragmentation.[2][3]
Key Quantitative Data Chemical Shift (δ), Integration, Coupling Constant (J)Chemical Shift (δ)Wavenumber (cm⁻¹)Wavelength of Maximum Absorbance (λ_max)Mass-to-charge ratio (m/z), Relative Intensity
Primary Application Definitive structural elucidation.Confirmation of carbon skeleton.Identification of functional groups.Detection of chromophores and conjugated systems.Confirmation of molecular weight and structural fragments.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% A to 20% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector at 260 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify this compound and characterize its fragmentation pattern for structural confirmation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Conditions:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024.

    • Relaxation delay: 5 seconds.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer.

Experimental Conditions:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance of this compound.

Instrumentation:

  • UV-Vis spectrophotometer.

Experimental Conditions:

  • Solvent: Methanol or acetonitrile.

  • Scan Range: 200-400 nm.

  • Cuvette: 1 cm path length quartz cuvette.

Sample Preparation:

  • Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µg/mL). The concentration may need to be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and the general signaling pathway for data interpretation.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR UVVis UV-Vis Spectroscopy Preparation->UVVis Purity Purity Assessment HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation NMR->Structure FTIR->Structure UVVis->Identity Final_Report Final_Report Purity->Final_Report Final Characterization Report Structure->Final_Report Final Characterization Report Identity->Final_Report Final Characterization Report

Caption: Analytical workflow for the characterization of this compound.

Data_Interpretation_Pathway cluster_inputs Raw Data Inputs cluster_interpretation Interpretation & Confirmation cluster_conclusion Final Conclusion NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) Structure_Hypothesis Propose Structure NMR_Data->Structure_Hypothesis MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Data->Structure_Hypothesis Chromo_Data Chromatograms (Retention Time, Peak Area) Purity_Calculation Calculate Purity Chromo_Data->Purity_Calculation IR_UV_Data IR & UV-Vis Spectra (Absorption Bands) IR_UV_Data->Structure_Hypothesis Final_Characterization Confirmed Structure & Purity Structure_Hypothesis->Final_Characterization Purity_Calculation->Final_Characterization

Caption: Logical pathway for data interpretation in structural characterization.

References

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Dimethylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. Furthermore, we offer a comparative overview of NMR spectroscopy against alternative analytical techniques, supported by detailed experimental protocols and visual workflows to aid in methodological selection and implementation.

Deciphering the Code: ¹H and ¹³C NMR Spectral Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted ¹H and ¹³C NMR data. These predictions are derived from the established chemical shift values of structurally analogous compounds, including 2,4-lutidine and 3-aminopyridine, and take into account the electronic effects of the methyl and amino substituents on the pyridine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methyl groups, with their chemical shifts influenced by their positions on the pyridine ring and the electronic nature of the adjacent amino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Aromatic)~7.8-8.0Doublet (d)~5.0
H-5 (Aromatic)~6.9-7.1Doublet (d)~5.0
-NH₂ (Amine)~3.5-4.5Broad Singlet (br s)-
C-4 -CH₃ (Methyl)~2.3-2.5Singlet (s)-
C-2 -CH₃ (Methyl)~2.2-2.4Singlet (s)-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the substitution pattern.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~155-158
C-3~130-133
C-4~145-148
C-5~120-123
C-6~147-150
C-4 -CH₃~20-23
C-2 -CH₃~17-20

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other analytical methods can provide complementary information or may be more suitable for specific analytical challenges, such as quantification or separation of complex mixtures.[1][2]

Technique Advantages Disadvantages Primary Application for Aromatic Amines
NMR Spectroscopy - Provides detailed structural information - Non-destructive - Can analyze samples in solution- Lower sensitivity compared to MS - Can be time-consuming - Requires higher sample concentrations- Unambiguous structure determination - Conformational analysis
Gas Chromatography-Mass Spectrometry (GC-MS) - High sensitivity and selectivity - Excellent for separating volatile compounds - Provides molecular weight and fragmentation data- Requires volatile and thermally stable analytes - Derivatization may be necessary for polar compounds- Identification and quantification of volatile aromatic amines in complex matrices
High-Performance Liquid Chromatography (HPLC) - Versatile for a wide range of compounds - Can be coupled with various detectors (UV, MS) - Excellent for separation of non-volatile and thermally labile compounds- Lower resolution than GC for some applications - MS detection can be complex- Separation and quantification of aromatic amines in various samples, including pharmaceuticals and environmental matrices[3]

Under the Hood: Experimental Protocols

Standard Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[4]

  • Sample Preparation : Weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4]

  • Transfer : Using a pipette, transfer the clear solution to a standard 5 mm NMR tube, ensuring there are no solid particles. The final sample height should be around 4-5 cm.[4]

  • Instrumentation : The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[5]

  • ¹H NMR Acquisition : A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition : A proton-decoupled pulse-acquire sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

  • Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Process and Structure

To better illustrate the analytical workflow and the molecular structure under investigation, the following diagrams have been generated using the DOT language.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Spectral Interpretation proc3->proc4 output Final Structure proc4->output Structural Elucidation

Caption: Workflow for NMR Spectral Analysis.

Caption: Structure of this compound.

References

Mass Spectrometry Analysis of 2,4-Dimethylpyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical profile of molecules like 2,4-Dimethylpyridin-3-amine is crucial for impurity identification, metabolite studies, and quality control. Mass spectrometry stands as a primary technique for this purpose. This guide provides a comparative analysis of the expected mass spectrometric behavior of this compound and contrasts this powerful technique with alternative analytical methodologies.

Predicted Mass Spectrum and Fragmentation Pattern

Key Fragmentation Pathways:

The fragmentation of this compound under electron ionization (EI) is expected to follow established patterns for pyridine and amine compounds.[3][4] The presence of methyl groups and an amine group on the pyridine ring will dictate the primary fragmentation routes.

  • Alpha-Cleavage: A dominant fragmentation pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4] In this case, the loss of a methyl radical (•CH3) from the molecular ion is a highly probable event.

  • Loss of HCN: Pyridine derivatives often exhibit the loss of a neutral molecule of hydrogen cyanide (HCN).

  • Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to a variety of smaller charged fragments.

A proposed fragmentation pathway is visualized below:

G M [C7H10N2]+• m/z = 122 F1 [M - CH3]+ m/z = 107 M->F1 - •CH3 F2 [M - NH2]+ m/z = 106 M->F2 - •NH2 F3 [M - HCN]+• m/z = 95 F1->F3 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Comparison with Structural Analogs

The mass spectral data of structurally related compounds can provide valuable insights into the expected fragmentation of this compound.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)Reference
This compound (Predicted) 122.17122 (M+), 107, 106, 95-
6-Amino-2,4-lutidine (Isomer)122.17122 (M+), 107[1]
2,4-Lutidine107.16107 (M+), 106, 92[5][6][7]
Dimethylamine45.0845 (M+), 44, 30[8]

This table highlights that the loss of a methyl group (resulting in an m/z of 107) is a common feature for dimethyl-substituted pyridines.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation and sensitive detection, other analytical techniques can be employed, often in a complementary fashion. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a viable alternative, particularly for quantitative analysis of amines in complex matrices.

FeatureMass Spectrometry (LC-MS/MS)HPLC-FLD
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by fluorescence after derivatization.
Selectivity Very HighHigh
Sensitivity Very High (pg to fg level)High (ng to pg level)
Structural Information Detailed fragmentation data provides high confidence in identification.Limited to retention time and fluorescence properties.
Sample Preparation Often requires minimal sample cleanup.May require pre-column derivatization with a fluorescent tag.[9]
Quantitative Accuracy Good, often requires isotopically labeled internal standards for best results.[10]Excellent, with good linearity and reproducibility.[9][11]

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound

This protocol is a generalized procedure and would require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to achieve the desired concentration range for analysis.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample cleanup.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan (m/z 50-200) and product ion scan of the precursor ion at m/z 123.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate fragment ions.

  • Key Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximum signal intensity.

The workflow for this analytical process can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolution Dissolution in Solvent Dilution Serial Dilution SPE Solid-Phase Extraction (Optional) LC Liquid Chromatography (Separation) SPE->LC ESI Electrospray Ionization LC->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Fragment Ion Analysis) CID->MS2 Spectrum Mass Spectrum Generation MS2->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

References

A Comparative Guide to 2,4-Dimethylpyridin-3-amine and Other Aminopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, biological activities, and synthesis of 2,4-Dimethylpyridin-3-amine against other key aminopyridines, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound with other common aminopyridines, namely 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical and biological characteristics to inform research and development decisions.

Physicochemical Properties

The position of the amino group and methyl substituents on the pyridine ring significantly influences the physicochemical properties of these compounds, such as basicity (pKa), lipophilicity (LogP), and solubility. These properties, in turn, affect their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogPMelting Point (°C)Boiling Point (°C)Water Solubility
This compound C₇H₁₀N₂122.17N/AN/AN/AN/AN/A
2-Aminopyridine C₅H₆N₂94.116.82 (at 20°C)[1]0.62[2]59[2]210.6[2]Slightly soluble (1-5 g/100 mL at 19°C)[2]
3-Aminopyridine C₅H₆N₂94.116.0[3]1.245[4]60-63[5][6]248[5][6]Soluble[5][6]
4-Aminopyridine C₅H₆N₂94.119.17[7]0.76[7]155-158273Soluble (112 g/L at 20°C)[8]

The basicity of aminopyridines is a critical factor in their biological activity. Electron-donating groups like methyl substituents are expected to increase the basicity of the pyridine ring nitrogen. Therefore, it can be inferred that this compound would have a pKa value influenced by the inductive effect of the two methyl groups.

Biological Activity: Focus on Potassium Channel Blockade

Aminopyridines are well-known for their ability to block voltage-gated potassium (Kv) channels, a property that underlies many of their therapeutic effects. This blockade leads to a prolongation of the action potential, which can enhance neurotransmitter release and improve nerve impulse conduction.

CompoundTargetIC₅₀Biological Effect
This compound N/AN/AN/A
2-Aminopyridine Potassium ChannelsPotency is lower than 3-AP and 4-APBlocks potassium conductance
3-Aminopyridine Kv1.1 Potassium Channels2.2 mM[3]Blocks potassium channels, with potency dependent on intracellular pH[3]
4-Aminopyridine Kv1.1 Potassium Channels89 µM[3]Potent blocker of various Kv channels, enhances nerve conduction[3]
4-Aminopyridine Kv1.2 Potassium Channels230 µMNon-selective inhibitor of Kv channels

The data clearly indicates that 4-aminopyridine is a significantly more potent potassium channel blocker than 3-aminopyridine. The potency of 2-aminopyridine is reported to be the lowest among the three isomers. The methyl groups in this compound may influence its binding affinity and selectivity for different potassium channel subtypes.

Signaling Pathway: Mechanism of Action of Aminopyridines on Voltage-Gated Potassium Channels

The primary mechanism of action for aminopyridines involves the blockade of voltage-gated potassium channels. This action leads to a cascade of downstream effects that are crucial for their therapeutic applications.

Caption: Mechanism of aminopyridine action on voltage-gated potassium channels.

Experimental Protocols

Synthesis of Substituted Aminopyridines (General Protocol)

This protocol describes a general method for the synthesis of substituted aminopyridines, which can be adapted for the synthesis of this compound. One common approach is the Chichibabin reaction or variations involving nucleophilic substitution on a substituted pyridine ring.

Materials:

  • Substituted chloropyridine (e.g., 3-chloro-2,4-dimethylpyridine)

  • Amine source (e.g., sodium amide, ammonia, or a primary amine)

  • Solvent (e.g., toluene, liquid ammonia, or an inert high-boiling solvent)

  • Catalyst (if required, e.g., copper salt)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted chloropyridine in the chosen solvent.

  • Add the amine source to the reaction mixture. If using a solid like sodium amide, add it portion-wise.

  • If a catalyst is used, add it to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water or an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted aminopyridine.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of aminopyridines.

Materials:

  • Aminopyridine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of the aminopyridine sample and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Add a sufficient amount of KCl to maintain a constant ionic strength.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes become minimal after passing the equivalence point.

  • Plot a titration curve of pH versus the volume of HCl added.

  • The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculation using the Henderson-Hasselbalch equation.

In Vitro Potassium Channel Blocking Assay (Whole-Cell Patch-Clamp)

This protocol provides a general workflow for assessing the inhibitory activity of aminopyridines on voltage-gated potassium channels using the whole-cell patch-clamp technique.

patch_clamp_workflow start Start: Cell Culture (e.g., CHO cells expressing Kv channels) prepare Prepare Cells for Patch-Clamp start->prepare patch Establish Whole-Cell Configuration prepare->patch record_control Record Control K⁺ Currents (Voltage-step protocol) patch->record_control apply_compound Apply Aminopyridine (Test Compound) record_control->apply_compound record_test Record K⁺ Currents in Presence of Compound apply_compound->record_test washout Washout Compound record_test->washout record_washout Record K⁺ Currents After Washout washout->record_washout analyze Data Analysis: - Measure current inhibition - Determine IC₅₀ record_washout->analyze end End analyze->end

Caption: Workflow for in vitro potassium channel blocking assay.

Procedure:

  • Cell Preparation: Culture cells stably or transiently expressing the target potassium channel subtype (e.g., Kv1.1) to an appropriate density.

  • Electrophysiology Setup: Prepare the patch-clamp rig with the appropriate internal and external solutions. The internal solution typically contains a high concentration of potassium, while the external solution mimics physiological conditions.

  • Whole-Cell Recording:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-step protocol to elicit potassium currents and record the baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing the aminopyridine compound at various concentrations.

  • Data Acquisition: After a stable effect is reached, apply the same voltage-step protocol and record the potassium currents in the presence of the compound.

  • Washout: Perfuse the cell with the control external solution to wash out the compound and record the recovery of the current.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This guide provides a comparative overview of this compound and other key aminopyridines. While specific experimental data for this compound is not as abundant as for the simpler aminopyridines, this document provides a framework for its evaluation. The provided protocols offer a starting point for researchers to generate data on its synthesis, physicochemical properties, and biological activity. The structural differences, particularly the presence and position of the methyl groups, are expected to modulate the properties of this compound compared to its unsubstituted counterparts, potentially offering new avenues for drug design and development. Further experimental investigation is warranted to fully elucidate its pharmacological profile.

References

Comparative Biological Analysis of 2,4-Dimethylpyridin-3-amine Analogues: A Review of Synthetic Strategies and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Overview of Biological Activities

Derivatives of aminopyridines and aminopyrimidines have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, kinase inhibition, antimicrobial, and anti-inflammatory effects. The core heterocyclic structure serves as a versatile scaffold for the development of targeted therapeutic agents.

Anticancer and Kinase Inhibitory Activity: A Primary Focus

A significant portion of the research on aminopyridine and aminopyrimidine analogues has been concentrated on their potential as anticancer agents. This activity is often linked to the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Key Findings from Analogue Studies:

While specific data for a series of 2,4-Dimethylpyridin-3-amine analogues is not available, studies on related structures such as 2,4-diaminopyrimidines and other substituted pyridines offer valuable SAR insights. For instance, the substitution pattern on the pyridine or pyrimidine ring, as well as the nature of the substituents, plays a crucial role in determining the potency and selectivity of these compounds as kinase inhibitors.

One area of intense investigation is the development of these analogues as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For example, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. The most promising compound from this series, 7l , demonstrated significant antiproliferative activity against a panel of cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa cells, with IC50 values of 0.83, 2.12, 3.12, and 8.61 μM, respectively.[1] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner.[1]

The following table summarizes the anticancer activity of a representative analogue from a related series.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7l MV4-11 (Leukemia)0.83PalbociclibNot Reported
HT-29 (Colon Cancer)2.12PalbociclibNot Reported
MCF-7 (Breast Cancer)3.12PalbociclibNot Reported
HeLa (Cervical Cancer)8.61PalbociclibNot Reported

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental methodologies are crucial. The following are representative protocols for key assays used in the evaluation of these compounds.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Palbociclib) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of these compounds requires visualizing the signaling pathways they modulate and the experimental workflows used to study them.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization start Starting Materials (e.g., Substituted Pyridines/Pyrimidines) synthesis Chemical Synthesis (Multi-step reactions) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antiproliferative Antiproliferative Assay (MTT Assay) characterization->antiproliferative cell_cycle Cell Cycle Analysis (Flow Cytometry) antiproliferative->cell_cycle apoptosis Apoptosis Assay antiproliferative->apoptosis western_blot Western Blot Analysis cell_cycle->western_blot kinase_assay Kinase Inhibition Assay apoptosis->kinase_assay

Caption: General experimental workflow for the synthesis and biological evaluation of novel small molecule inhibitors.

cdk2_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK2 Regulation cluster_inhibition Inhibition by Analogues G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates CDK2_active Active CDK2/ Cyclin Complex CDK2->CDK2_active CDK2_active->S promotes G1/S transition CDK2_active->G2 promotes S phase progression inhibitor This compound Analogue (e.g., 7l) inhibitor->CDK2_active inhibits CellCycleArrest Cell Cycle Arrest inhibitor->CellCycleArrest CellCycleArrest->S CellCycleArrest->G2

References

Comparative Analysis of the X-ray Crystal Structures of 2,4-Dimethylpyridin-3-amine Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of substituted 3-aminopyridines, providing a comparative analysis of their crystallographic data and the experimental protocols for their determination.

The 3-aminopyridine scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms and functional groups within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships and for rational drug design. While the specific crystal structure of 2,4-Dimethylpyridin-3-amine is not publicly available, this guide provides a comparative analysis of closely related 3-aminopyridine derivatives and other substituted pyridines for which crystallographic data has been reported. This comparison offers valuable insights into the expected structural features of this class of compounds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several derivatives of 3-aminopyridine and a related dimethylpyridine (lutidine). This data provides a basis for understanding the typical bond lengths, bond angles, and crystal packing arrangements for this family of molecules.

CompoundCSD Refcode/ ReferenceFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
3-amino-1-propylpyridinium bromide (Cation A)[1]C₈H₁₃N₂⁺·Br⁻MonoclinicP2₁/c11.169(2)16.598(4)10.375(2)90108.89(2)901821.5(7)
3-amino-1-propylpyridinium bromide (Cation B)[1]C₈H₁₃N₂⁺·Br⁻MonoclinicP2₁/c11.169(2)16.598(4)10.375(2)90108.89(2)901821.5(7)
[Cd(3AP)₂Zn(μ₄-CN)₄]n[2]C₁₄H₁₂CdN₆ZnTetragonalI4228.169(1)8.169(1)22.011(3)9090901469.1(3)
[Cd(3AP)₂Cd(μ₄-CN)₄]n[2]C₁₄H₁₂Cd₂N₆TetragonalI4228.282(1)8.282(1)22.103(3)9090901514.8(3)

Note: The data for 3-amino-1-propylpyridinium bromide includes two independent cations (A and B) in the asymmetric unit. 3AP refers to 3-aminopyridine.

Structural Insights from Analogs

The crystal structure of 3-amino-1-propylpyridinium bromide reveals the planarity of the pyridinium ring and the orientation of the amino and propyl substituents.[1] In metal complexes involving 3-aminopyridine, the pyridine nitrogen typically coordinates to the metal center, influencing the overall geometry of the complex.[2] The study of 2,4-lutidine binding to a protein target highlights how the methyl groups can engage in hydrophobic interactions, a feature that would also be expected for this compound.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 3-aminopyridine derivatives typically follows a standardized workflow. The general protocol is outlined below.

Synthesis and Crystallization

Single crystals of the target compound suitable for X-ray diffraction are grown. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A saturated solution is slowly cooled to induce crystallization.

Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition (CSD) Structure_Refinement->Validation

References

A Comparative Guide to Purity Validation of 2,4-Dimethylpyridin-3-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2,4-Dimethylpyridin-3-amine is a critical step in ensuring the safety, efficacy, and reproducibility of synthesized compounds and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a principal and widely adopted technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an objective comparison of a proposed HPLC method for the purity validation of this compound with alternative analytical techniques. The information is supported by a detailed experimental protocol and comparative data to aid in the selection of the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of polar and non-polar compounds, making it an ideal choice for substituted pyridines like this compound.[1] This technique separates the main compound from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Proposed HPLC Experimental Protocol

This protocol outlines a robust RP-HPLC method for the comprehensive purity profiling of this compound.

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (minutes) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for purity assessment, each with its own advantages and limitations. The choice of technique often depends on the nature of the impurities, the required level of accuracy, and available instrumentation.[2]

  • Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[4] For this compound, derivatization may be necessary to enhance its volatility and thermal stability, which can add complexity to the sample preparation process.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[1][5] It provides information about the chemical structure of the main compound and any impurities present, often without the need for a reference standard for every impurity. However, its sensitivity is generally lower than that of HPLC.[1]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment.[1] It is frequently used for reaction monitoring and preliminary purity checks.[1]

Comparison of Analytical Techniques

The following table summarizes the key performance parameters of HPLC in comparison to alternative methods for the purity validation of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2]Partitioning between a liquid mobile phase and a solid stationary phase on a plate.[2]
Typical Purity Range >99%>98%>95% (relative)Semi-quantitative
Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis.[1][2]High sensitivity, excellent for volatile impurities, can be coupled with mass spectrometry (MS) for impurity identification.[4][5]Provides structural information, no reference standard needed for impurities, non-destructive.[1][5]Simple, rapid, and inexpensive, good for preliminary screening.[1]
Limitations Requires a chromophore for UV detection, may require method development.[5]May require derivatization for polar compounds, not suitable for thermally labile compounds.[4]Lower sensitivity compared to HPLC, can be complex for quantitative analysis.[1]Limited resolution and sensitivity, primarily qualitative.[2]

Experimental Workflows and Logical Relationships

To visualize the process, the following diagrams illustrate the experimental workflow for HPLC purity determination and the logical relationship between the different purity assessment methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity determination.

Purity_Assessment_Methods cluster_main Purity Assessment of this compound cluster_relationships Method Selection Based On HPLC HPLC (Quantitative) Accuracy Required Accuracy HPLC->Accuracy Instrumentation Available Instrumentation HPLC->Instrumentation GC GC (Quantitative for Volatiles) Impurity_Nature Nature of Impurities GC->Impurity_Nature GC->Instrumentation qNMR qNMR (Quantitative/Structural) qNMR->Impurity_Nature qNMR->Instrumentation TLC TLC (Qualitative Screen) TLC->Accuracy TLC->Instrumentation

Caption: Logical relationships of purity assessment methods.

References

A Comparative Guide to the Reactivity of Lutidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lutidines, the dimethyl-substituted derivatives of pyridine, are a class of heterocyclic organic compounds with widespread applications in synthesis, catalysis, and pharmaceutical development.[1] While all six isomers share the same molecular formula (C₇H₉N) and molecular weight, the positional variation of the two methyl groups on the pyridine ring introduces significant differences in their physicochemical properties and chemical reactivity.[2]

This guide provides an objective comparison of the reactivity of the six lutidine isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine. The discussion is supported by experimental data on basicity and established principles of steric and electronic effects that govern their behavior as bases and nucleophiles.

Core Principles: Electronic vs. Steric Effects

The reactivity of lutidine isomers is primarily dictated by a balance between two fundamental factors:

  • Electronic Effects : The methyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen atom's lone pair. This makes all lutidine isomers more basic than pyridine (pKa of pyridinium ion ≈ 5.2).

  • Steric Effects : Methyl groups positioned ortho to the nitrogen atom (at C2 and/or C6) physically obstruct the lone pair. This steric hindrance is the most significant factor differentiating the isomers' reactivity, particularly their nucleophilicity.[3][4]

The interplay of these effects results in a diverse reactivity spectrum, from the sterically unhindered and highly nucleophilic 3,5-lutidine to the iconic sterically hindered, non-nucleophilic base, 2,6-lutidine.[3]

G cluster_factors Governing Factors cluster_properties Chemical Properties cluster_reactivity Resulting Reactivity Profile Electronic Electronic Effect (+I of Methyl Groups) Basicity Basicity (pKa) (Proton Affinity) Electronic->Basicity Increases Nucleophilicity Nucleophilicity (Reaction at C, etc.) Electronic->Nucleophilicity Increases Steric Steric Effect (Ortho-Methyl Groups) Steric->Basicity Slightly Decreases Steric->Nucleophilicity Strongly Decreases Reactivity Isomer-Specific Reactivity (e.g., N-Alkylation, Catalysis) Basicity->Reactivity Nucleophilicity->Reactivity G cluster_input Reactants cluster_output Products Lutidine Lutidine Isomer (Nucleophile) SN2 Sₙ2 Transition State Lutidine->SN2 Attacks R RX Alkyl Halide (R-X) (Electrophile) RX->SN2 X⁻ leaves Alkylated N-Alkyl Lutidinium Salt NoRxn No Reaction SN2->Alkylated Unhindered (3,5- & 3,4-) SN2->Alkylated Moderately Hindered (2,3-, 2,4-, 2,5-) SN2->NoRxn Highly Hindered (2,6-) G start Start step1 Step 1: Preparation Combine equimolar mixture of Lutidine A & B + Internal Standard in ACN start->step1 end End step2 Step 2: Initiation Add limiting reagent (0.5 eq. R-X) Start timer step1->step2 step3 Step 3: Monitoring Withdraw aliquots at T = 1, 2, 4... hrs step2->step3 step4 Step 4: Analysis Analyze aliquots by GC or NMR step3->step4 step5 Step 5: Data Evaluation Plot consumption of A vs. B Determine relative reaction rate step4->step5 step5->end

References

A Researcher's Guide to Quantum Chemical Calculations for 2,4-Dimethylpyridin-3-amine: Methods, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of quantum chemical calculation strategies for 2,4-Dimethylpyridin-3-amine, a substituted aminopyridine with potential applications in medicinal chemistry and materials science. Given the limited specific experimental and computational data for this exact molecule, this document outlines a robust computational protocol based on established methods for structurally similar compounds. We present a comparative analysis of common computational techniques and provide expected data benchmarks from related aminopyridine derivatives to guide future research.

Introduction to Computational Analysis of Aminopyridines

This compound (C₇H₁₀N₂, Molar Mass: 122.17 g/mol ) belongs to the aminopyridine class of heterocyclic compounds.[1] Aminopyridines are crucial scaffolds in drug development, known for their diverse biological activities.[2][3] Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules, thereby accelerating the design of novel drug candidates.[4][5] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, HOMO-LUMO energy gaps, and other critical parameters that govern molecular interactions.

Comparison of Quantum Chemical Methods

The selection of an appropriate computational method is a critical decision, balancing accuracy with computational cost. The most common methods applied to aminopyridine systems include Density Functional Theory (DFT), Hartree-Fock (HF), and Semi-Empirical methods.[6] For substituted pyridines, DFT methods, particularly with the B3LYP functional, have been shown to provide results in good agreement with experimental data.[6][7]

MethodTheoretical BasisKey AdvantagesKey LimitationsTypical Application for Aminopyridines
Density Functional Theory (DFT) Electron density is used to calculate the system's energy.[4]Good balance of accuracy and computational cost; effective for a wide range of molecular properties.[6]The exact functional is unknown and must be approximated; results can vary with the chosen functional.Geometry optimization, vibrational spectra, electronic properties (HOMO-LUMO), NMR shifts.[7][8]
Hartree-Fock (HF) Solves the Schrödinger equation for a multi-electron system by approximating it as a set of one-electron equations.[4]Conceptually simple and provides a good starting point for more advanced methods.Neglects electron correlation, leading to less accurate energy predictions.[6]Initial geometry optimization, qualitative molecular orbital analysis.
Semi-Empirical Methods (e.g., AM1) Simplifies HF calculations by using parameters derived from experimental data.Very fast, suitable for large molecules and initial screening.[9]Less accurate than DFT or HF; parameterization may not be available or suitable for all systems.Rapid conformational analysis, optimization of large ligand structures for molecular docking.[9]

Proposed Computational Protocol for this compound

The following protocol details a recommended workflow for performing quantum chemical calculations on this compound using the Gaussian suite of programs or similar software. This workflow is designed to yield a comprehensive set of molecular properties for analysis and comparison.

G cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis a Construct 3D Structure of this compound b Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b Initial Coordinates c Frequency Calculation (at the same level of theory) b->c Optimized Geometry g Analyze Electronic Properties (HOMO, LUMO, Dipole Moment) b->g Electronic Structure d Property Calculations (NMR, TD-DFT for UV-Vis) c->d Optimized Geometry e Verify Minimum Energy (No imaginary frequencies) c->e Vibrational Frequencies h Compare with Experimental Data & Analogs d->h Calculated Spectra f Extract Geometric Parameters (Bond lengths, angles) e->f f->h g->h

Caption: Proposed workflow for quantum chemical calculations.

Experimental Protocol Details:

  • Structure Preparation: The initial 3D structure of this compound can be built using molecular modeling software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable level of theory for similar molecules is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7][8]

  • Vibrational Frequency Analysis: A frequency calculation should be performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[8]

  • Electronic and Spectroscopic Properties:

    • Electronic Properties: Use the optimized geometry to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and atomic charges (e.g., Mulliken or NBO).[10]

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts.[8]

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum, providing information on excitation energies and oscillator strengths.[7]

Comparative Data from Structurally Related Aminopyridines

MoleculeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Source
2,6-Diaminopyridine B3LYP/6-311++G(d,p)-5.79-0.655.141.95[7]
4-Aminopyridine B3LYP/6-311++G(d,p)-5.81-0.495.323.86[7] (Data from related study)
3-Aminopyridine B3LYP/6-31G(d)-5.99-0.525.473.23[11] (Data from related study)
2-Amino-3-methylpyridine B3LYP/6-311++G(d,p)-5.73-0.565.172.13[8] (Data from related study)

Validating Computational Results: Comparison with Experimental Data

A crucial step in any computational study is the validation of calculated results against experimental data. For aminopyridines, calculated vibrational frequencies and NMR chemical shifts often show strong correlation with experimental FTIR/Raman and NMR spectra, respectively.

The table below shows a comparison for a close analog, 2-amino-3-methylpyridine, demonstrating the typical level of agreement that can be achieved using the B3LYP/6-311++G(d,p) level of theory.

PropertyCalculated ValueExperimental ValueSource
¹³C NMR Shift (C2) 158.4 ppm157.9 ppm[8]
¹³C NMR Shift (C3) 118.9 ppm119.5 ppm[8]
¹H NMR Shift (H6) 7.85 ppm7.88 ppm[8]
N-H sym. stretch 3421 cm⁻¹3425 cm⁻¹ (FTIR)[8]
N-H asym. stretch 3524 cm⁻¹3520 cm⁻¹ (FTIR)[8]

This strong correlation (correlation coefficients often >0.99 for ¹³C NMR) provides confidence in the predictive power of the proposed computational protocol for this compound.[8]

G cluster_methods Computational Methods cluster_properties Predicted Properties DFT DFT (e.g., B3LYP) HF Hartree-Fock Geom Molecular Geometry DFT->Geom Elec Electronic Properties (HOMO, LUMO) DFT->Elec Spec Spectra (IR, NMR, UV-Vis) DFT->Spec SE Semi-Empirical (e.g., AM1) HF->Geom HF->Elec HF->Spec SE->Geom SE->Elec SE->Spec Exp Experimental Data Geom->Exp Validation Elec->Exp Validation Spec->Exp Validation

Caption: Relationship between computational methods and validation.

Conclusion

While direct computational studies on this compound are yet to be published, a robust and reliable computational protocol can be established based on methods validated for similar aminopyridine structures. The use of Density Functional Theory with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is recommended for accurate prediction of its geometric, electronic, and spectroscopic properties. The data from analogs presented in this guide serves as a critical reference point for researchers. By following this protocol, scientists can generate valuable theoretical data to guide experimental synthesis, characterization, and application of this compound in drug discovery and related fields.

References

Benchmarking the Performance of 2,4-Dimethylpyridin-3-amine as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-dimethylpyridin-3-amine as a potential ligand in catalysis, benchmarking its predicted performance against established aminopyridine ligands. Due to a lack of specific experimental data for this compound in the current literature, this comparison is based on established structure-activity relationships of substituted pyridines in widely-used cross-coupling reactions. The provided experimental protocols for structurally similar ligands can serve as a foundational methodology for evaluating this compound in practice.

Introduction to Aminopyridine Ligands in Catalysis

Aminopyridine derivatives are a versatile class of ligands in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The performance of these ligands is highly dependent on the electronic and steric environment of the pyridine ring, which is influenced by the position and nature of its substituents. The amino group, along with other substituents, can modulate the electron density at the metal center, thereby affecting the catalytic activity.

Predicted Performance of this compound

This compound possesses two electron-donating methyl groups at positions 2 and 4, and an amino group at position 3. The cumulative electron-donating effect of these groups is expected to increase the electron density on the palladium center when complexed. This enhanced electron density can facilitate the oxidative addition step in the catalytic cycle, potentially leading to higher catalytic activity.

However, the steric hindrance from the methyl group at the 2-position, ortho to the coordinating nitrogen, could influence the coordination of the ligand to the metal center and the subsequent steps of the catalytic cycle.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The choice of ligand is crucial for the efficiency of the reaction. While no direct data for this compound is available, we can compare its predicted performance with other substituted aminopyridines.

Table 1: Performance of Substituted Aminopyridine Ligands in Suzuki-Miyaura Coupling

Ligand/Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Predicted: this compound Arylboronic AcidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O10012Predicted High-
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-95>1585[1]
3-Bromo-2-aminopyridinePhenylboronic acidPd₂(dba)₃ (2) / RuPhos (4)LiHMDSToluene1001683[2]
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)85-95>1588[3]

Predicted performance is based on the increased electron-donating nature of the ligand, which is generally favorable for the oxidative addition step.

Comparative Performance in Heck Coupling

The Heck reaction is another fundamental carbon-carbon bond-forming reaction where the ligand plays a key role. The electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination.

Table 2: Performance of Pyridine-based Ligands in Heck Coupling

Ligand/Aryl HalideOlefinCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Predicted: this compound StyrenePd(OAc)₂ (1)Et₃NDMF10024Predicted High-
Pyridine (as ligand)StyrenePd(OAc)₂ (0.01)Hindered amine---High[4]
Tridentate Pyridine-NHCStyrenePd-complex (low loading)--Mild-90-99[5]

The electron-rich nature of this compound is expected to promote the key steps of the Heck catalytic cycle.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Heck reactions using aminopyridine-type ligands. These can be adapted for the evaluation of this compound.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminopyridine[1][3]
  • To a reaction vessel, add the bromo-aminopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • The reaction mixture is heated to 85-100 °C and stirred for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Heck Coupling[4][6]
  • In a reaction flask, dissolve the aryl halide (1.0 equiv) and the olefin (1.2-1.5 equiv) in a suitable solvent such as DMF or NMP.

  • Add a base, typically a tertiary amine like triethylamine (Et₃N) (1.5 equiv).

  • The palladium catalyst, for instance, Pd(OAc)₂ (1-5 mol%), and the ligand (if used as a separate component) are added to the mixture.

  • The reaction is heated to the desired temperature (e.g., 100-140 °C) under an inert atmosphere and stirred until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed in vacuo.

  • The residue is then purified by column chromatography to yield the desired product.

Visualizations

The following diagrams illustrate the general catalytic cycles and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Olefin Insertion Olefin Insertion R-Pd(II)-X(L_n)->Olefin Insertion Olefin R-CH2-CH-Pd(II)-X(L_n) R-CH2-CH-Pd(II)-X(L_n) Olefin Insertion->R-CH2-CH-Pd(II)-X(L_n) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH-Pd(II)-X(L_n)->Beta-Hydride Elimination R-CH=CH R-CH=CH Beta-Hydride Elimination->R-CH=CH HPd(II)X(L_n) HPd(II)X(L_n) Beta-Hydride Elimination->HPd(II)X(L_n) Base Base HPd(II)X(L_n)->Base Base Base->Pd(0)L_n

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental_Workflow A Reactant & Catalyst Setup B Inert Atmosphere Purge A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/GC) D->E F Workup & Extraction E->F G Purification (Chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

While direct experimental evidence for the performance of this compound as a ligand is currently limited in the scientific literature, its electronic properties suggest it could be a highly effective ligand for palladium-catalyzed cross-coupling reactions. The presence of multiple electron-donating groups is anticipated to enhance catalytic activity. The provided comparative data for structurally related aminopyridines and detailed experimental protocols offer a solid foundation for researchers to explore the catalytic potential of this compound and further expand the toolbox of effective ligands for organic synthesis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Dimethylpyridin-3-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling aminopyridine derivatives and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Precautions

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Based on the hazards associated with similar compounds, which include toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious eye and skin irritation, the following PPE is mandatory.[1][2][3]

Personal Protective Equipment (PPE) Summary

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye/Face Protection Chemical safety goggles or a face shieldMust be worn where there is a splash potential.[1][4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves prior to use.[1] Use proper glove removal technique to avoid skin contact. Double gloving is recommended for enhanced protection.[5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5]
Body Protection Laboratory coat, flame-retardant antistatic protective clothingGowns should have closed fronts, long sleeves, and tight-fitting cuffs.[5] Protective clothing should be removed immediately if it becomes contaminated.[6]
Respiratory Protection Government-approved respirator (e.g., NIOSH/MSHA or EN 149 approved)To be used in a fume hood or in areas with inadequate ventilation to avoid inhalation of dust or vapors.[1][7]
Step-by-Step Handling and Disposal Plan

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Dispensing: When weighing or transferring the solid, minimize the creation of dust.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3] Do not eat, drink, or smoke in the work area.[2][3]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6] Keep it locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal Protocol:

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, compatible, and properly sealed container.[9] The container must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[9]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7] Do not dispose of this chemical down the drain or in regular trash.[7]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][10][11] Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10][11] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]
Inhalation Move the exposed person to fresh air at once.[12] If breathing has stopped, perform artificial respiration. If breathing is difficult, give oxygen.[10][12] Seek immediate medical attention.[1][2][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[2][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[2][3][12]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.[2]

  • Wear the appropriate PPE, including respiratory protection.[1]

  • Contain the spill and absorb it with an inert material (e.g., sand, vermiculite).

  • Carefully scoop the absorbed material into a suitable container for disposal.[8]

  • Clean the spill area thoroughly with a detergent and water.[6]

  • Report the spill to your EHS department.

Visual Workflow for Safe Handling and Emergency Response

The following diagram outlines the key decision-making and action steps for the safe handling of this compound and the appropriate response in case of an emergency.

Workflow for Handling this compound start Start: Prepare for Handling ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe_check handling Handle Chemical in Fume Hood ppe_check->handling spill_check Spill or Exposure Occurs? handling->spill_check no_spill No Incident spill_check->no_spill No spill_response Initiate Spill Response Protocol spill_check->spill_response Spill exposure_response Initiate First Aid Measures spill_check->exposure_response Exposure waste_disposal Dispose of Waste in Labeled Hazardous Waste Container no_spill->waste_disposal spill_response->waste_disposal exposure_response->waste_disposal decontamination Decontaminate Work Area and Remove PPE waste_disposal->decontamination end End of Procedure decontamination->end

Caption: Safe handling and emergency workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.